Chromic cation
Description
Structure
2D Structure
Properties
CAS No. |
16065-83-1 |
|---|---|
Molecular Formula |
Cr+3 |
Molecular Weight |
51.996 g/mol |
IUPAC Name |
chromium(3+) |
InChI |
InChI=1S/Cr/q+3 |
InChI Key |
BFGKITSFLPAWGI-UHFFFAOYSA-N |
SMILES |
[Cr+3] |
Canonical SMILES |
[Cr+3] |
melting_point |
1900 °C |
Other CAS No. |
16065-83-1 7440-47-3 |
physical_description |
Solid |
Origin of Product |
United States |
Electronic Structure and Coordination Chemistry of Chromic Cations
Oxidation States and Electronic Configurations of Cationic Chromium Species
Chromium, a first-row transition metal, is known for its ability to exist in multiple oxidation states, each with a unique electronic configuration that dictates its chemical behavior and stability. vulcanchem.comlibretexts.org The most common and stable oxidation states for chromium in its compounds are +2, +3, and +6. melscience.com
Trivalent Chromium Cation (Cr³⁺): Electronic Configuration and Stability
The trivalent chromium cation, Cr³⁺, is the most stable oxidation state of chromium. vulcanchem.commelscience.com The ground-state electron configuration of a neutral chromium atom is [Ar] 3d⁵ 4s¹, an exception to the Aufbau principle, which is attributed to the enhanced stability of a half-filled d-subshell. vulcanchem.comunacademy.comumd.edu To form the Cr³⁺ ion, a neutral chromium atom loses three electrons: one from the 4s orbital and two from the 3d orbital. unacademy.comyoutube.com This results in the electronic configuration [Ar] 3d³. unacademy.comyoutube.com
The stability of the Cr³⁺ ion is a significant factor in its prevalence. vulcanchem.com This stability is partly due to the crystal field stabilization energy (CFSE) it gains in coordination complexes, particularly in octahedral fields. The d³ configuration, with three unpaired electrons in the t₂g orbitals in an octahedral complex, contributes to its stability and its tendency to form kinetically inert complexes. byjus.com
| Species | Atomic Number/Number of Electrons | Full Electron Configuration | Noble Gas Notation |
|---|---|---|---|
| Cr | 24 | 1s²2s²2p⁶3s²3p⁶3d⁵4s¹ | [Ar] 3d⁵4s¹ |
| Cr²⁺ | 22 | 1s²2s²2p⁶3s²3p⁶3d⁴ | [Ar] 3d⁴ |
| Cr³⁺ | 21 | 1s²2s²2p⁶3s²3p⁶3d³ | [Ar] 3d³ |
Divalent Chromium Cation (Cr²⁺): Electronic Configuration and Reactivity
The divalent chromium cation, Cr²⁺, is formed when a neutral chromium atom loses two electrons. These electrons are removed from the 4s and 3d orbitals, resulting in an electronic configuration of [Ar] 3d⁴. youtube.combrainly.com The Cr²⁺ ion is less stable than Cr³⁺ and is a powerful reducing agent, readily oxidizing to the more stable trivalent state. vulcanchem.com
Other Cationic Chromium Oxidation States (e.g., Cr⁴⁺, Cr⁵⁺) in Specific Environments
While Cr³⁺ is the most stable, other higher oxidation states of chromium, such as Cr⁴⁺ and Cr⁵⁺, can exist in specific chemical environments. melscience.com These higher oxidation states are generally less common and are often found in complexes with highly electronegative ligands like oxide or fluoride (B91410) ions, which can stabilize the high positive charge on the chromium center.
For instance, Cr⁴⁺ (d²) and Cr⁵⁺ (d¹) cations have been identified in various materials. materialsproject.org X-ray photoelectron spectroscopy (XPS) studies have shown that in certain mixed-oxide systems, such as La₁₋ₓSrₓCrO₃, chromium can exist in a mixed-valence state, including Cr³⁺, Cr⁴⁺, and Cr⁵⁺. researchgate.net The formation and stability of these higher oxidation states are highly dependent on the surrounding chemical environment and the nature of the coordinating ligands. materialsproject.orgresearchgate.net
Ligand Field Theory and Crystal Field Stabilization Energy (CFSE) in Chromic Cations
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It is an extension of Crystal Field Theory (CFT), which treats the ligands as point charges that create an electrostatic field, causing the d-orbitals of the central metal ion to split into different energy levels. byjus.com The magnitude of this splitting, denoted as Δ, and the resulting energy gain, known as the Ligand Field Stabilization Energy (LFSE) or Crystal Field Stabilization Energy (CFSE), are crucial for understanding the properties of chromic cation complexes. researchgate.netlibretexts.org
For a Cr³⁺ ion (a d³ system) in an octahedral field, the three d-electrons occupy the lower energy t₂g orbitals (d_xy, d_xz, d_yz), each in a separate orbital with parallel spins. This arrangement leads to a significant amount of CFSE, contributing to the high stability of Cr³⁺ complexes. The CFSE for a d³ octahedral complex is calculated as -1.2 Δₒ. This substantial stabilization energy explains why Cr³⁺ predominantly forms octahedral complexes.
The strength of the ligand field influences the magnitude of Δₒ. Strong-field ligands cause a larger splitting of the d-orbitals, resulting in a greater CFSE. For a d⁴ ion like Cr²⁺ in an octahedral field, the fourth electron can either occupy a higher energy e_g orbital (high-spin) or pair up in a lower energy t₂g orbital (low-spin). The outcome depends on the relative magnitudes of the crystal field splitting energy (Δₒ) and the pairing energy (P).
Coordination Geometries and Structural Isomorphism in this compound Complexes
The coordination chemistry of chromic cations is rich and varied, with the geometry of the resulting complexes being largely dictated by the oxidation state of the chromium ion and the nature of the coordinating ligands.
Octahedral Coordination of Cr³⁺ Complexes
The trivalent chromium ion, Cr³⁺, almost exclusively forms octahedral complexes. chemistryabc.com This strong preference for octahedral geometry is a direct consequence of its d³ electronic configuration, which results in a large crystal field stabilization energy in an octahedral ligand field. The three d-electrons occupy the three t₂g orbitals, leading to a symmetrical electron distribution and a stable electronic state.
A well-known example is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where the chromium ion is surrounded by six water molecules in an octahedral arrangement. chemistryabc.com Similarly, with bidentate ligands like ethylenediamine (B42938) (en), Cr³⁺ forms stable octahedral complexes such as [Cr(en)₃]³⁺, where three ethylenediamine molecules each coordinate to the chromium ion through two nitrogen atoms, resulting in a coordination number of six and an octahedral geometry. brainly.com The bond angles in these octahedral complexes are typically 90° and 180°. brainly.com The kinetic inertness of Cr³⁺ complexes, characterized by slow ligand exchange rates, is also attributed to the high CFSE of the d³ configuration in an octahedral field.
| Ligand Type | Example Ligand | Example Complex |
|---|---|---|
| Monodentate | Water (H₂O) | [Cr(H₂O)₆]³⁺ |
| Monodentate | Ammonia (NH₃) | [Cr(NH₃)₆]³⁺ |
| Bidentate | Ethylenediamine (en) | [Cr(en)₃]³⁺ |
| Tridentate | 2,6-diacetylpyridine-bis(phenylhydrazone) | [Cr(L-H)₂]NO₃ |
Tetrahedral Coordination in Select this compound Systems
While the this compound (Cr(III)) predominantly favors an octahedral coordination geometry due to its d³ electronic configuration, which maximizes crystal field stabilization energy (CFSE), tetrahedral coordination can be observed in specific environments. rsc.org This less common geometry is often induced by the constraints of a host lattice or the presence of specific ligands.
One notable example is the formation of tetrahedrally coordinated Cr(III) in certain phosphate (B84403) compounds. In the case of Cr₁/₃Zr₂P₃O₁₂, the chromium atoms are forced into a distorted tetrahedral oxygen environment within the monoclinic SW-subtype structure of the NASICON family. This is considered the first instance of tetrahedrally coordinated Cr(III) in a phosphate. rsc.org The significant size difference between Cr(III) and the cations typically found in similar structures, along with the strong preference of Cr(III) for octahedral sites, makes this a noteworthy exception. rsc.org
Tetrahedral coordination of Cr(III) has also been reported in chromium-substituted aluminophosphate (CrAPO-5) materials. mdpi.com UV-visible spectroscopy indicates the presence of tetrahedrally coordinated Cr³⁺ cations in these zeolite-like structures. mdpi.com The framework of CrAPO-5 can flexibly accommodate changes in the coordination state of the chromium ions. mdpi.com Similarly, in certain synthetic diopsides, both octahedrally and tetrahedrally coordinated Cr³⁺ ions have been identified, with the occupancy of tetrahedral sites being temperature-dependent. cambridge.org
The chromate (B82759) ion (CrO₄²⁻) provides a well-known example of chromium in a tetrahedral arrangement, although here the oxidation state is +6, not +3. askfilo.compw.livevedantu.com According to VSEPR theory, the four bonding pairs of electrons around the central chromium atom arrange themselves to minimize repulsion, resulting in a tetrahedral shape. askfilo.com
Distorted Geometries and Their Structural Implications
For chromic (Cr(III)) complexes, which have a d³ configuration, the ground state in an octahedral field is non-degenerate (t₂g³), and therefore, they are not expected to show a Jahn-Teller distortion in their ground state. libretexts.org However, distortions can arise from other factors, such as steric constraints imposed by bulky ligands or the rigid framework of a host structure. For instance, in ethylene (B1197577) cross-bridged cyclam and cyclen complexes of chromium(III), the metal ion is found in a distorted octahedral geometry as dictated by the macrocyclic ligand. nih.gov
In contrast, Cr(II) complexes (d⁴ high spin) are classic examples of systems exhibiting strong Jahn-Teller distortions. numberanalytics.comlibretexts.org This distortion typically manifests as an elongation of the axial bonds in an octahedral complex, leading to a tetragonally distorted geometry. numberanalytics.com This has a profound effect on the complex's properties, including its electronic spectrum and magnetic behavior. numberanalytics.com While not directly applicable to the ground state of Cr(III), understanding these distortions in related chromium ions provides context for the structural flexibility of chromium coordination spheres.
Distortions from ideal geometry can also be observed in trigonal antiprismatic complexes of Cr(II), where the degree of axial elongation within the trigonal antiprism structure influences the spin crossover behavior of the complex. rsc.org Furthermore, the pseudo Jahn-Teller effect can induce distortions in systems with non-degenerate ground states but with close-lying excited states of different symmetry. researchgate.net This can lead to unexpected ground-state geometries.
Isomorphous Substitution of Chromic Cations within Framework Structures
In chromium-substituted aluminophosphate (CrAPO-5), Cr³⁺ ions are introduced into the framework via isomorphous substitution, where they are believed to replace Al³⁺ ions. mdpi.comdoaj.org These framework-substituted Cr³⁺ cations are stable and their state is not dependent on pre-treatment conditions. mdpi.com The incorporation of trivalent cations like Cr³⁺ into an aluminosilicate (B74896) or aluminophosphate framework can also create charge imbalances that necessitate the presence of charge-compensating species. rsc.org
The ability of the framework to accommodate the preferred coordination geometry of the substituting cation is a critical factor. While Cr³⁺ strongly favors octahedral coordination, the constraints of the host lattice can sometimes force it into less common geometries, such as the tetrahedral sites discussed previously. rsc.org Studies on chromian chlorites have shown a preferential concentration of Cr³⁺ in the interlayer octahedral sites, with no evidence for tetrahedral coordination in those specific samples. arizona.edu
The process of isomorphous substitution is not limited to synthetic materials. Natural minerals also exhibit this phenomenon. The study of heavy metal sorption by natural zeolites has shown a correlation between the Si/Al ratio and the ion-exchange capacity, which is a related process. geoscienceworld.org
Ligand Exchange Mechanisms and Kinetics of this compound Complexes
Associative (A), Dissociative (D), and Interchange (I) Mechanisms
Ligand substitution reactions in octahedral complexes, including those of the this compound, can proceed through several mechanisms. researchgate.net These are broadly classified as associative (A), dissociative (D), and interchange (I). researchgate.netlibretexts.org
Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first binds to the metal center, forming a seven-coordinate intermediate. This is followed by the departure of the leaving group. researchgate.netdalalinstitute.com
Dissociative (D) Mechanism: This is also a two-step process where the leaving group first detaches from the metal center to form a five-coordinate intermediate. The incoming ligand then binds to this intermediate. libretexts.orgdalalinstitute.com
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without the formation of a distinct intermediate. researchgate.netlibretexts.org The interchange mechanism is further subdivided into:
Associative Interchange (Iₐ): If the bond-making with the incoming ligand is more significant in the transition state. researchgate.netlibretexts.org
Dissociative Interchange (Iₔ): If the bond-breaking with the leaving group is more advanced in the transition state. researchgate.netlibretexts.org
For many octahedral complexes, ligand exchange is believed to occur via the interchange mechanism. dalalinstitute.com Early studies on Cr(III) complexes suggested a significant dependence of the reaction rate on the nature of the entering ligand, which supports an associative interchange (Iₐ) mechanism. tumkuruniversity.ac.in The lower enthalpy and large negative entropy of activation for the substitution of water by a ligand compared to water exchange also suggest a significant associative character. researchgate.netias.ac.in
Lability and Inertness: Influence of Electronic Configuration and Crystal Field Effects
The rate at which a complex exchanges its ligands determines whether it is classified as labile (fast exchange) or inert (slow exchange). libretexts.orgslideshare.net The this compound, Cr³⁺, is a classic example of a kinetically inert species. libretexts.orglibretexts.org This inertness is a direct consequence of its d³ electronic configuration and the resulting Crystal Field Stabilization Energy (CFSE).
In an octahedral field, the three d-electrons of Cr³⁺ occupy the lower-energy t₂g orbitals (t₂g³). stackexchange.com This configuration has a high CFSE. libretexts.org When a ligand substitution reaction occurs, the complex must pass through a transition state that is typically five- or seven-coordinate. Both of these geometries result in a significant loss of CFSE compared to the stable octahedral ground state, leading to a high activation energy for the reaction and thus a slow rate. libretexts.orguomustansiriyah.edu.iq
The general trend is that octahedral complexes with d³ and low-spin d⁶ configurations are substitution-inert due to their high CFSE. libretexts.org In contrast, complexes with electrons in the higher-energy, antibonding e₉ orbitals, such as Cr²⁺ (d⁴), tend to be labile. libretexts.org The charge on the metal ion also plays a role; higher charges generally lead to stronger metal-ligand bonds and thus slower reaction rates, although electronic effects like CFSE are often more dominant. libretexts.org
It is important to note that kinetic inertness is distinct from thermodynamic stability. An inert complex is not necessarily thermodynamically stable, but it reacts slowly.
Kinetic Studies of Water Exchange in Chromic Aquo Complexes
The exchange of water molecules between the primary coordination sphere of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, and the bulk solvent is a fundamental reaction that has been studied to understand the intrinsic reactivity of the this compound. This reaction is notably slow, consistent with the inertness of the d³ configuration.
Kinetic studies have determined that the water exchange rate for [Cr(H₂O)₆]³⁺ is very slow. researchgate.netscirp.orgacs.org An activation energy of 27.6 kcal/mole has been reported for this process. acs.org The rate law is found to be first order with respect to the concentration of the chromium(III) complex. acs.org
In contrast, the exchange of water molecules in the second coordination shell of [Cr(H₂O)₆]³⁺ is extremely fast. researchgate.net Experimental measurements have yielded a rate constant of kₑₓ(298) = (7.8 ± 0.2) x 10⁹ s⁻¹, which corresponds to a lifetime of only 128 picoseconds for a water molecule in the second shell. researchgate.net This rapid exchange is described as an associative process where an incoming water molecule from the bulk displaces an adjacent water molecule in the second shell. researchgate.net
The mechanism for the substitution of the inner-sphere water molecules in [Cr(H₂O)₆]³⁺ and its conjugate base, [Cr(H₂O)₅OH]²⁺, by other ligands is often proposed to proceed through an associative interchange (Iₐ) pathway. researchgate.net The rate-determining step is believed to be the release of a water molecule from the primary coordination sphere. ekb.eg
Table of Kinetic Parameters for Water Exchange in Chromic Aquo Complexes
Ligand Substitution Reactions with Organic Ligands: Kinetic and Mechanistic Insights
The substitution of water ligands in the hydration sphere of the this compound, [Cr(H₂O)₆]³⁺, by organic ligands is a process of significant interest. These reactions are characteristically slow due to the inertness of the Cr(III) center, a d³ ion with high crystal field stabilization energy (CFSE) in an octahedral geometry. libretexts.org The mechanisms of these substitution reactions are often complex and can be influenced by the nature of the incoming organic ligand.
Kinetic studies on the reaction of Cr(III) with various organic ligands, such as amino acids and carboxylic acids, often reveal multi-step processes. For instance, the reaction with L-histidine in acidic aqueous media shows a profile with an initial acceleration followed by a deceleration, which has been modeled as three consecutive reactions involving two long-lived intermediates. epa.gov The rate-determining steps in such mechanisms are proposed to be the breakage of a Cr(III)-aqua bond, creating a vacant site for the organic ligand to coordinate. epa.gov
The mechanism of ligand substitution can proceed through different pathways, including associative (A), dissociative (D), or interchange (I) mechanisms. libretexts.org For many reactions of [Cr(H₂O)₆]³⁺, an interchange mechanism is often invoked. However, the reaction of the hydroxo species, [Cr(H₂O)₅(OH)]²⁺, with ligands like 2,3-dihydroxybenzoic acid is suggested to proceed via a dissociative interchange (Id) mechanism due to the labilizing effect of the hydroxide (B78521) ligand. nih.gov In contrast, subsequent steps involving chelation may proceed through associative pathways. nih.govnih.gov The study of the complexation of Cr(III) with caffeic acid also suggests an initial substitution of a water molecule by the ligand via a dissociative interchange (Id) mechanism, followed by isomerization and chelation steps that are believed to be associatively activated. nih.gov
The nature of the organic ligand itself plays a crucial role. The chelate effect, where a multidentate ligand binds to the metal ion at multiple points, significantly impacts the stability and kinetics of the resulting complex. niscpr.res.in For example, the rates of aquation of chloro complexes of Cr(III) are governed by the chelate effect of the amine ligands and the size of the metal-ligand ring. niscpr.res.in
Table 1: Kinetic Parameters for the Reaction of Cr(III) with Caffeic Acid This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Value | Conditions |
|---|---|---|
| ΔH₂≠(obs) | 28.6 ± 2.9 kJ mol⁻¹ | - |
| ΔS₂≠(obs) | -220 ± 10 J K⁻¹mol⁻¹ | - |
| ΔH₃≠(obs) | 62.9 ± 6.7 kJ mol⁻¹ | - |
| ΔS₃≠(obs) | -121 ± 22 J K⁻¹mol⁻¹ | - |
Data sourced from a study on the complexation of 3,4-dihydroxy-phenyl-propenoic acid by chromium(III). nih.gov
Influence of pH on Ligand Exchange Kinetics
The pH of the aqueous solution has a profound influence on the kinetics of ligand exchange reactions involving chromic cations. This is primarily due to the hydrolysis of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, to form more reactive species. nih.govbrainly.com
At pH values below 4, the dominant species is [Cr(H₂O)₆]³⁺. nih.gov However, as the pH increases within the range of 3-4, the concentration of the mono-hydroxo complex, [Cr(H₂O)₅(OH)]²⁺, becomes significant. nih.govnih.gov This hydroxo species is considerably more reactive towards substitution than its fully aquated counterpart. scirp.org The hydroxide ligand is thought to labilize the trans water molecule, facilitating its substitution. nih.gov
Studies have consistently shown that the rate of ligand substitution increases with increasing pH. For example, the reaction rate between Cr(III) and caffeic acid increases significantly as the pH is raised from 4.0 to 8.0. nih.gov Similarly, in the reaction with L-glutamic acid, both the formation and decay of a long-lived intermediate show increased rates with rising pH, indicating base catalysis. ub.edu This pH dependence is a key factor in understanding the bioavailability and transport of chromium in environmental and biological systems. nih.gov The rate of oxidation of Cr(III)-organic complexes by hydrogen peroxide is also first order with respect to the hydroxide ion concentration in the pH range of 7 to 8.8. tandfonline.com
Hydrolysis and Polymerization Phenomena of Chromic Cations in Solution
Formation of Monomeric Hydroxo Complexes (e.g., [Cr(H₂O)₅(OH)]²⁺)
The this compound, [Cr(H₂O)₆]³⁺, behaves as a weak acid in aqueous solution, undergoing hydrolysis to form monomeric hydroxo complexes. brainly.comscience-revision.co.uk This process involves the transfer of a proton from a coordinated water molecule to a solvent water molecule, resulting in the formation of the pentaaquahydroxochromium(III) ion, [Cr(H₂O)₅(OH)]²⁺, and a hydronium ion (H₃O⁺). science-revision.co.ukyoutube.com
The equilibrium for this first hydrolysis step can be represented as: [Cr(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Cr(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) science-revision.co.uk
The acidity of the hexaaquachromium(III) ion is due to the high charge density of the Cr³⁺ ion, which polarizes the O-H bonds of the coordinated water molecules, weakening them and facilitating proton release. science-revision.co.uk The pKa for this first hydrolysis step is approximately 4. nih.gov This means that in solutions with a pH around 4, both [Cr(H₂O)₆]³⁺ and [Cr(H₂O)₅(OH)]²⁺ will be present in significant concentrations. nih.govcost-nectar.eu Further deprotonation can occur at higher pH values to form species such as [Cr(H₂O)₄(OH)₂]⁺. cost-nectar.eu
Oligomerization and Polycation Formation (e.g., [Cr₄(OH)₅O(H₂O)₁₀]⁵⁺)
As the pH of a chromium(III) solution increases, the monomeric hydroxo complexes can undergo condensation reactions to form polynuclear species, a process known as olation. researchgate.net This involves the formation of hydroxo-bridged oligomers. Initially, dimeric species like [Cr₂(OH)₂]⁴⁺ may form. cost-nectar.eu
With further increases in pH or concentration, these dimers can aggregate to form larger, more complex polycations. researchgate.net In aged, concentrated solutions, tetrameric complexes are found to be the main species. researchgate.net The structure of these tetramers can involve both single and double hydroxo bridges between the chromium(III) centers. researchgate.net One such proposed species at a pH of 3.7 is [Cr₄(μ₂-OH)₂(μ-OH)₄(OH)ₙ(H₂O)₁₂₋ₙ]⁽⁶⁻ⁿ⁾⁺. researchgate.net Another complex that has been identified is the tetranuclear species [Cr₄(OH)₅O(H₂O)₁₀]⁵⁺. The formation of these oligomers is a key feature of chromium(III) chemistry in aqueous solutions.
Factors Influencing Hydrolytic Polymerization Pathways
Several factors influence the pathways of hydrolytic polymerization of chromic cations in solution. These include:
pH: This is arguably the most critical factor. Polymerization is generally favored as the pH increases, leading to higher concentrations of the reactive hydroxo species. researchgate.net Different polynuclear species may dominate at different pH values. researchgate.net
Temperature: Increasing the temperature generally accelerates the rates of both hydrolysis and polymerization reactions. tandfonline.commdpi.com Temperature can also affect the structure of the final polymeric products. researchgate.net
Concentration of Chromium(III): Higher concentrations of the this compound favor the formation of polynuclear species. researchgate.net
Ionic Strength: The ionic strength of the medium can influence the rates of reaction and the stability of the various species in solution. epa.gov
Presence of Other Ligands: The presence of other coordinating anions or organic ligands can compete with hydroxide ions and water molecules in the coordination sphere of the chromium(III) ion, thereby influencing the extent and nature of polymerization. tandfonline.com For instance, sulfate (B86663) ions can participate in the formation of complexes like Cr₂(SO₄)₃(OH)₂·H₂O. cdnsciencepub.com
Spectroscopic Characterization Methodologies for Chromic Cations
UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment Elucidation
UV-Visible absorption spectroscopy is a primary tool for investigating the electronic structure of chromic cations. The absorption of light in this region promotes electrons between d-orbitals that have been split by the ligand field, providing invaluable information about the coordination environment of the Cr³⁺ ion. libretexts.org
The Cr³⁺ ion has a d³ electronic configuration. In an octahedral ligand field, the five d-orbitals split into a lower energy t₂g set and a higher energy eg set. umass.edu The electronic transitions between these orbitals, known as d-d transitions, are responsible for the characteristic colors of many chromium(III) compounds. libretexts.orgumass.edu Although these transitions are Laporte-forbidden, they are observable and provide significant insight into the electronic structure of the complex. researchgate.net
For a Cr³⁺ ion in an octahedral environment, three spin-allowed electronic transitions are typically expected:
⁴A₂g → ⁴T₂g
⁴A₂g → ⁴T₁g(F)
⁴A₂g → ⁴T₁g(P) testbook.com
These transitions are often observed in the visible region of the electromagnetic spectrum. uomustansiriyah.edu.iq For instance, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, exhibits two absorption maxima in the visible region, one around 400 nm and another around 580 nm, corresponding to these d-d transitions. docbrown.info The energy of these transitions is directly related to the ligand field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameters (B and C). researchgate.net
The following table provides examples of observed spin-allowed transitions for Cr(III) in different octahedral environments:
| Host Material | ⁴A₂g → ⁴T₂g (cm⁻¹) | ⁴A₂g → ⁴T₁g(F) (cm⁻¹) | Reference |
| Chromite (FeCr₂O₄) | 17,390 | 23,810 | nih.gov |
While Cr³⁺ strongly prefers octahedral coordination, tetrahedral chromium species can exist, although they are less common. The d-orbital splitting pattern in a tetrahedral field is inverted compared to an octahedral field, with the e set being lower in energy than the t₂ set. The energy difference, Δt, is also significantly smaller than Δo for the same ligands (Δt ≈ 4/9 Δo). This difference in splitting patterns and energies leads to distinct UV-Visible absorption spectra for tetrahedral Cr³⁺ complexes compared to their octahedral counterparts. The transitions for tetrahedral d³ ions are generally expected at lower energies (longer wavelengths). lacc-terryb.com
"Chromic shifts" refer to changes in the position (wavelength) and intensity of absorption bands in the UV-Visible spectrum. These shifts are highly informative about the coordination environment of the chromic cation. The primary types of chromic shifts are:
Bathochromic Shift (Red Shift): A shift to a longer wavelength. This is often caused by a decrease in the ligand field strength, which reduces the energy gap (Δo) between the d-orbitals. youtube.com For example, replacing a strong-field ligand with a weaker-field ligand will typically result in a bathochromic shift. Shorter Cr-N bond lengths can also lead to a bathochromic shift due to an increased nephelauxetic effect, which describes the delocalization of d-electrons onto the ligands. nih.gov
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is indicative of an increase in the ligand field strength, leading to a larger Δo. youtube.com The spectrochemical series, which orders ligands based on their ability to cause d-orbital splitting, is a useful tool for predicting hypsochromic or bathochromic shifts. lacc-terryb.com
Hyperchromic Effect: An increase in the intensity of an absorption band. youtube.com
Hypochromic Effect: A decrease in the intensity of an absorption band. youtube.com
The nature of the ligands, the geometry of the complex, and the oxidation state of the chromium ion all influence the ligand field splitting and thus the positions of the absorption bands. rsc.org For instance, changing the ligands in a Cr(III) complex will alter the observed color and absorption spectrum due to changes in the d-orbital energy levels. docbrown.info
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org These methods are invaluable for obtaining a "vibrational fingerprint" of this compound-containing compounds and for detailed structural analysis, particularly of the bonds between chromium and its coordinating ligands.
In many materials, such as oxides and certain coordination complexes, the this compound is coordinated to oxygen atoms. The stretching vibrations of the Cr-O bonds give rise to characteristic bands in the IR and Raman spectra. The position of these bands is sensitive to the bond strength, bond length, and the coordination number of the chromium ion.
For example, the Raman spectrum of chromite (FeCr₂O₄) shows three distinct bands in the Cr-O stretching region:
An intense peak around 730 cm⁻¹ is identified as the symmetric stretching vibrational mode (A₁g).
Two minor peaks at approximately 560 cm⁻¹ and 445 cm⁻¹ are assigned to the F₂g(ν₄) and E_g(ν₂) modes, respectively. nih.gov
In chromates, the vibrational modes of the Cr-O bond in the CrO₄²⁻ anionic group are similar regardless of the associated cation. mdpi.com The strongest infrared absorption peak for potassium chromate (B82759), corresponding to the Cr-O bond stretching vibration, is theoretically located at 931 cm⁻¹. mdpi.com
The substitution of other cations into a chromium-containing lattice can induce noticeable changes in the IR and Raman spectra. These changes can provide insights into the local structure and bonding around the this compound.
In chromite, the substitution of Al³⁺ for Cr³⁺ leads to a broadening of the A₁g Raman mode and a shift of this peak to a higher wavenumber. nih.gov This indicates that the introduction of aluminum alters the vibrational properties of the CrO₆ octahedra within the spinel structure. Similarly, in NASICON-type chromium systems, the IR and Raman spectra are highly sensitive to the nature of the metallic ions present. The frequency shift of the infrared active modes involving the metallic ions is correlated with modifications in the crystal field around these ions. colab.ws
The following table summarizes the key vibrational modes for chromite and the effect of cation substitution:
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Effect of Al³⁺ Substitution | Reference |
| A₁g (ν₁) | 730 | Raman | Broadening and shift to higher wavenumber | nih.gov |
| F₂g (ν₄) | 560 | Raman | - | nih.gov |
| E_g (ν₂) | 445 | Raman | - | nih.gov |
| F₂g (ν₃) | 250 (with component at 218) | Raman | - | nih.gov |
Studies of this compound-Ligand Interactions
The interaction between the this compound and surrounding ligands can be effectively studied using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. UV-Vis spectroscopy probes the electronic transitions within the d-orbitals of the Cr(III) ion, which are sensitive to the nature and geometry of the coordinating ligands. rsc.org The position and intensity of absorption bands in the UV-Vis spectrum provide critical information about the ligand field strength and the symmetry of the complex. rsc.orgresearchgate.net For instance, the energy difference between the t2g and eg orbitals in an octahedral complex, influenced by the ligand, is inversely proportional to the wavelength of absorbed light. rsc.org Studies on various Cr(III) complexes have demonstrated that ligands with greater field strength cause transitions to occur at shorter wavelengths. rsc.org The absorption spectra of Cr(III) complexes are typically characterized by spin-allowed transitions into ligand field states. nih.gov
Fluorescence spectroscopy offers another avenue for investigating these interactions, particularly the binding of chromic complexes to biomolecules. The technique can monitor changes in the fluorescence of a probe molecule upon interaction with a Cr(III) complex. For example, the displacement of intercalated ethidium (B1194527) bromide from DNA by various triply charged cationic chromium(III) complexes has been analyzed using fluorescence spectra. tandfonline.com This displacement indicates an interaction between the this compound complex and the DNA molecule. tandfonline.com Conversely, singly charged, anionic, or uncharged Cr(III) complexes showed no ability to displace the dye, highlighting that the charge and type of ligand are crucial in governing the interaction of Cr(III) with DNA. tandfonline.com Similarly, fluorescence quenching studies have been used to characterize the interaction between Cr(III) and proteins like bovine serum albumin, revealing details about the binding mechanism. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Local Environments
Electron Paramagnetic Resonance (EPR) spectroscopy is a principal technique for investigating paramagnetic species like the this compound, which typically has a d³ electron configuration and a spin state (S) of 3/2. acs.orgmdpi.com EPR provides detailed information on the spin state and the local coordination environment of the Cr(III) ion. acs.orgnih.gov The position of the EPR signal, characterized by the effective g-value (g_eff), is a key parameter for determining the local symmetry of the chromium center. acs.orgresearchgate.net
Isolated Cr(III) ions in a symmetric octahedral environment typically show a primary EPR line at g_eff values greater than 3, often around 3.9. acs.org Distortions from perfect octahedral symmetry or lower symmetries can lead to the appearance of additional EPR lines. acs.org For instance, a signal observed at a g_eff value of approximately 2.0 is often interpreted as originating from Cr(III)-Cr(III) pairs, although temperature-dependent studies may be needed for confirmation. acs.org In some systems, EPR can distinguish between different Cr(III) centers within the same material. researchgate.net
Pulse EPR techniques, such as transient nutation experiments, can be employed to separate overlapping EPR signals from different paramagnetic species and to identify their respective spin states. rsc.org Advanced EPR methods like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy provide even higher resolution, allowing for the characterization of hyperfine interactions between the Cr(III) ion and nearby magnetic nuclei, thereby mapping the local environment in great detail. acs.orgcardiff.ac.uk
| Cr(III) Environment | Typical g_eff Value | Reference |
| Isolated Cr³⁺ in Octahedral Site | ~3.9 | acs.org |
| Cr³⁺-Cr³⁺ Pairs | ~2.0 | acs.org |
| Cr³⁺ in Cubic Symmetry | ~1.97–1.98 | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to determine the oxidation state and chemical environment of elements. tasconusa.com For chromium, analysis of the Cr 2p core level spectrum allows for the differentiation of Cr(III) from other oxidation states such as Cr(0), Cr(IV), and Cr(VI). xpsfitting.comthermofisher.com
The binding energy of the Cr 2p₃/₂ peak is characteristic of the oxidation state. For Cr(III) species, this peak is typically observed in the range of 576–578 eV. thermofisher.comresearchgate.net Furthermore, the chemical state (e.g., oxide vs. hydroxide) can be distinguished by the shape and fine structure of the Cr 2p peak. xpsfitting.com The spectrum for Cr(III) oxide (Cr₂O₃) exhibits a complex shape due to multiplet splitting, which arises from the interaction between the core hole created during photoemission and the unpaired 3d electrons. xpsfitting.comthermofisher.comaalto.fi This results in a broader envelope of peaks rather than a single sharp peak. xpsfitting.comuwo.ca In contrast, Cr(III) hydroxide (B78521) (Cr(OH)₃) typically shows a single, broad peak without the distinct multiplet structure. xpsfitting.comuwo.ca
Accurate quantification of different chromium species requires careful peak fitting of the high-resolution spectra, which can be challenging due to the overlap of multiplet structures from Cr(III) with peaks from other oxidation states like Cr(VI). xpsfitting.comaalto.fi Despite these complexities, XPS provides invaluable information on the surface chemistry of chromium-containing materials. uwo.casurfacesciencewestern.com
| Chromium Species | Cr 2p₃/₂ Binding Energy (eV) | Key Spectral Feature | Reference |
| Cr Metal | 574.3 | Asymmetric peak shape | thermofisher.com |
| Cr(III) Oxide (Cr₂O₃) | ~576–577.9 | Broadened due to multiplet splitting | thermofisher.comresearchgate.netuwo.ca |
| Cr(III) Hydroxide (Cr(OH)₃) | ~577 | Single broad peak | xpsfitting.com |
| Cr(VI) Oxide (CrO₃) | ~579.7–580 | Single peak, no multiplet splitting | thermofisher.comresearchgate.net |
Application of Other Advanced Spectroscopic Techniques
Near-Infrared Reflectance Spectroscopy
Spectroscopy in the near-infrared (NIR) region can provide further insights into the electronic structure of chromic cations. While often studied via absorption or emission, diffuse reflectance spectroscopy is particularly useful for solid samples. nih.gov The electronic transitions of Cr(III), specifically the spin-forbidden (²E → ⁴A₂) and spin-allowed (⁴T₂ → ⁴A₂) transitions, often occur in the red and NIR regions of the spectrum. ubc.cad-nb.info
Recent research has focused on designing Cr(III) complexes that emit in the NIR-II window (1000–1700 nm). nih.govchemistryviews.org It has been demonstrated that increasing the covalent character of the metal-ligand bond (the nephelauxetic effect) can significantly lower the energy of the emissive excited state, shifting the luminescence to longer wavelengths. d-nb.infochemistryviews.org For example, a homoleptic Cr(III) complex with a tridentate chelate ligand combining π-donating and π-accepting units exhibited an emission maximum at 1067 nm, a substantial shift compared to typical Cr(III) polypyridine complexes that emit between 727 and 778 nm. d-nb.infonih.govresearchgate.net These studies highlight the utility of NIR spectroscopy in probing the subtle electronic effects governed by the ligand environment.
Mössbauer Spectroscopy (where applicable)
Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment, providing information on oxidation state, spin state, and site symmetry. e3s-conferences.org However, the technique relies on the Mössbauer effect, which is limited to a small number of isotopes, with ⁵⁷Fe being the most common. e3s-conferences.org
Chromium does not possess an isotope suitable for conventional Mössbauer spectroscopy. Therefore, this technique is not directly applicable for studying the this compound itself. Its application in chromium-containing materials is generally indirect. For example, in studies of iron-chromium alloys or chromium-doped iron oxides, ⁵⁷Fe Mössbauer spectroscopy is used to probe the environment of the iron atoms, and the influence of the neighboring chromium atoms on the iron's magnetic and electronic properties can be inferred. researchgate.nettue.nltue.nl
Theoretical and Computational Studies of Chromic Cations
Electronic Structure Calculations and Quantum Chemical Modeling
The electronic structure of chromic cations is foundational to their chemical and physical behavior. Computational models allow for a detailed examination of how electrons are arranged and interact within these ions and their complexes.
Density Functional Theory (DFT) Applications to Chromic Cations and Their Complexes
Density Functional Theory (DFT) is a prominent computational method for investigating the properties of transition metal ions like the chromic cation (Cr³⁺) and their complexes. sciengine.comfrontiersin.org DFT is used to predict molecular geometries, binding energies, and electronic properties. sciengine.comfrontiersin.org For instance, DFT calculations have been used to study the interactions between various chromium cations (Cr²⁺, Cr³⁺, Cr⁶⁺) and biological molecules, revealing that cations with a higher charge and smaller radius result in larger binding energies. sciengine.com
The accuracy of DFT calculations is highly dependent on the chosen functional. Studies on chromium carbonyls and other complexes have shown that different functionals can sometimes lead to varying predictions of the ground state. acs.orgacs.org Hybrid functionals, such as B3LYP, are frequently employed to explore the potential energy surfaces of reactions involving chromium cations. nih.gov The choice of functional must be carefully considered to achieve results that are comparable to experimental findings. acs.org Computational modeling with DFT can also be used to predict activation energies for reactions, such as ligand displacement in Cr³⁺ complexes.
Ab Initio Calculations and High-Level Correlated Methods (e.g., CASSCF)
For a more precise description of chromic cations, especially in cases with significant electron correlation or multiple low-lying electronic states, high-level ab initio methods are necessary. acs.orgaip.org The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying such multiconfigurational systems. acs.orguba.ardiva-portal.org CASSCF calculations provide a robust framework for understanding the electronic spectra and magnetic properties of species like the chromium dimer cation (Cr₂⁺) and chromium carbide (CrC). aip.orgaip.org
To improve accuracy, CASSCF calculations are often followed by methods that account for dynamic electron correlation, such as second-order perturbation theory (CASPT2). diva-portal.orgacs.org This combined approach, CASPT2//CASSCF, has been successfully used to calculate the excitation energies and splitting of electronic states in Cr(III) complexes, yielding results that align well with experimental data. acs.org These high-level correlated methods, while computationally intensive, are essential for a quantitative understanding of the complex electronic landscapes of chromic cations. nih.govresearchgate.net
Investigation of Ground and Excited States of Chromic Cations
Understanding the ground and excited electronic states is crucial for explaining the spectroscopic and photochemical properties of chromic cations. aip.org Computational methods are essential for calculating the energies and characteristics of these states. For the Cr³⁺ ion, which possesses a d³ electron configuration, the ground state in an octahedral field is a ⁴A₂g state.
Calculations can predict the energies of excited states, which are responsible for the absorption and emission spectra of chromium(III) compounds. acs.org Methods like CASSCF and CASPT2 are used to determine the energy gaps between different spin states, such as the singlet and triplet states in Cr(IV) complexes or the quintet and septet states in Cr(CO)₂. acs.orgacs.org Time-Dependent DFT (TD-DFT) is another method used to calculate the excited states of chromium oxide clusters, helping to relate experimental observations of excited-state lifetimes to the cluster's electronic structure. rsc.org These computational investigations are vital for interpreting experimental spectra and understanding the intricate electronic behavior of chromic cations. aip.orgacs.org
Modeling of Reaction Mechanisms and Potential Energy Surfaces
Computational chemistry is a powerful asset for mapping the potential energy surfaces of chemical reactions, thereby elucidating the detailed mechanisms through which chromic cations react.
C-H Bond Activation by Chromium Oxide Cations
Chromium oxide cations, such as the chromium dioxide cation (OCrO⁺), are effective agents for activating strong C-H bonds in hydrocarbons like methane. nih.govacs.org DFT calculations have been extensively used to model the reaction pathways for this process. nih.govacs.org These studies involve identifying transition state structures and calculating the energy barriers for C-H bond cleavage. nih.gov
Research has shown that both doublet (ground) and quartet (excited) states of the OCrO⁺ cation can be involved in the reaction with methane. nih.gov The calculations can reveal complex mechanisms, sometimes involving spin inversion or stepwise processes where an oxo unit is activated via cycloaddition across the Cr=O double bond. nih.govacs.org Theoretical studies have also compared the reactivity of different chromium species, such as chromium(IV) oxo and chromium(III) superoxo complexes, finding that the former can be slightly more reactive in H-atom abstraction, a finding supported by DFT calculations showing a lower rate-limiting barrier. acs.org
Charge Transport Mechanisms in Chromium Oxide Lattices
Chromium oxides are materials where charge transport properties are critical to their function in applications like electronics and catalysis. aip.orgutwente.nl Theoretical models are employed to understand how charge carriers, such as electrons and holes, move through the chromium oxide lattice. aip.orgresearchgate.net This transport is often described as a small polaron hopping mechanism, where charge moves by valence alternation between adjacent chromium cations. aip.org
Ab initio calculations based on Marcus theory are used to compute the key parameters governing this process: the electronic coupling matrix element (Vₐᵦ) and the reorganization energy (λ). aip.org For chromia (α-Cr₂O₃), these calculations show that changes in the reorganization energy, which can vary from approximately 1.0 to 2.0 eV, are the dominant factor determining the charge-transfer rate. aip.org The electronic coupling is influenced by the distance between chromium ions and the less diffuse nature of chromium's d-orbitals. aip.org Such theoretical studies provide detailed insights into charge mobility and conductivity in chromium-based materials. aip.orgresearchgate.net
Interactive Data Table: Calculated Properties of Chromic Cations and Related Species
This table summarizes key parameters for charge transport in chromia (α-Cr₂O₃) as determined by ab initio model calculations. aip.org
| Charge Transfer Process | Donor-Acceptor Distance (Å) | Reorganization Energy (λ) (eV) | Electronic Coupling (Vₐᵦ) (eV) |
| Electron Transfer (in basal plane) | 2.64 | 1.07 | 0.072 |
| Hole Transfer (in basal plane) | 2.64 | 2.06 | 0.054 |
| Electron Transfer (along c-axis) | 2.77 | 1.02 | 0.043 |
| Hole Transfer (along c-axis) | 2.84 | 2.04 | 0.041 |
Application of Electron-Transfer Theory (e.g., Marcus Theory)
Electron transfer (ET) reactions are fundamental to the chemistry of chromic cations, particularly in understanding redox processes like the Cr(II)/Cr(III) exchange. Marcus theory provides a quantitative framework for analyzing the rates of these reactions. wikipedia.org The theory considers the energy required to reorganize the solvent molecules (outer-sphere reorganization) and the changes in bond lengths and angles within the coordination sphere of the metal ion (inner-sphere reorganization) upon electron transfer. wikipedia.orgcbpbu.ac.in
The self-exchange electron transfer between [Cr(H₂O)₆]²⁺ and [Cr(H₂O)₆]³⁺ is a classic example studied using Marcus theory. nobelprize.orgnih.gov The rate of this reaction is notably slow, which can be attributed to a significant inner-sphere reorganization energy. cbpbu.ac.innobelprize.org This is because the electron is transferred to an antibonding e_g orbital in the Cr(II) complex, leading to substantial changes in the Cr-O bond lengths upon oxidation to Cr(III). cbpbu.ac.innobelprize.org Computational studies have systematically investigated this process, aiming to accurately calculate the reorganization energies and electronic coupling elements that govern the reaction rate. nih.govnih.gov
Theoretical models have been applied to understand charge transport in materials containing chromic cations, such as chromia (α-Cr₂O₃). nih.gov In this context, the movement of electrons and holes is modeled as a series of electron self-exchange reactions between adjacent chromium cations. nih.gov Ab initio calculations based on Marcus theory have been used to determine the reorganization energy and the electronic coupling matrix element, which are key parameters controlling charge mobility. nih.gov These studies have revealed that hole mobility is significantly greater than electron mobility in chromia, a difference primarily arising from a larger inner-sphere reorganization energy for electron transport compared to hole transport. nih.gov
The nature of the ligands surrounding the this compound profoundly influences the electron transfer rate. For instance, inner-sphere electron transfer reactions, where a bridging ligand connects the two metal centers, can be significantly faster than outer-sphere reactions. libretexts.orgcsbsju.edulibretexts.org Henry Taube's Nobel Prize-winning work demonstrated this with the reaction between [Co(NH₃)₅Cl]²⁺ and [Cr(H₂O)₆]²⁺, where the chloride ion acts as a bridge, facilitating rapid electron transfer. libretexts.orgcsbsju.edulibretexts.orgrsc.org Theoretical studies help to elucidate the role of the bridging ligand in lowering the activation energy barrier for electron transfer. nobelprize.org
Table 1: Comparison of Electron Transfer Reaction Rates
| Reaction | Mechanism | Rate Constant (M⁻¹s⁻¹) | Reference |
| [Co(NH₃)₆]³⁺ + [Cr(H₂O)₆]²⁺ → [Co(H₂O)₆]²⁺ + [Cr(H₂O)₆]³⁺ + 6NH₃ | Outer-sphere | 10⁻⁴ | csbsju.edulibretexts.org |
| [Co(NH₃)₅Cl]²⁺ + [Cr(H₂O)₆]²⁺ → [Co(H₂O)₆]²⁺ + [Cr(H₂O)₅Cl]²⁺ + 5NH₃ + NH₄⁺ | Inner-sphere | 6 x 10⁵ | csbsju.edulibretexts.org |
Molecular Dynamics Simulations
While not always a standalone method in the provided snippets, molecular dynamics (MD) simulations are implicitly crucial for many theoretical studies of chromic cations. MD simulations model the dynamic behavior of molecules and ions over time, providing insights into solvation structures, ligand exchange dynamics, and the conformational changes that accompany chemical reactions. acs.orgfrontiersin.orgrupress.org
For instance, in the context of electron transfer, MD simulations can be used to sample the configurations of the this compound and its surrounding solvent molecules, which is essential for calculating the outer-sphere reorganization energy. mit.edu They can also provide detailed information about the structure of the hydration shells around the this compound. Ab initio quantum-mechanical charge-field molecular dynamics (QMCF-MD) simulations have been used to study the hydration structure of the chromate (B82759) anion, revealing the number of water molecules in the first hydration shell and their average residence time. acs.org
MD simulations are also instrumental in studying the conformational dynamics of proteins and other biomolecules that bind chromic cations. rupress.org These simulations can reveal how the binding of the cation influences the protein's structure and flexibility, which is key to understanding its function. rupress.org
Redox Chemistry and Interconversion Pathways Involving Chromic Cations
Oxidation of Chromic Cations to Higher Oxidation States
The oxidation of the relatively benign Cr³⁺ cation to the more toxic and mobile hexavalent chromium (Cr⁶⁺) is a significant environmental concern. This transformation is influenced by several factors, including the chemical environment and the specific oxidizing agents present.
The conversion of Cr³⁺ to Cr⁶⁺ is thermodynamically favorable under oxidizing conditions, particularly in alkaline environments. In alkaline solutions, Cr³⁺ precipitates as chromium hydroxide (B78521), Cr(OH)₃. The presence of an oxidant can then convert this species to the chromate (B82759) ion (CrO₄²⁻).
A common and effective oxidant for this process is hydrogen peroxide (H₂O₂). nih.goviwaponline.com The reaction in an alkaline medium can be summarized as:
2Cr(OH)₃(s) + 3H₂O₂(aq) + 4OH⁻(aq) → 2CrO₄²⁻(aq) + 8H₂O(l)
Research has shown that the efficiency of this oxidation is significantly affected by the concentrations of both hydrogen peroxide and sodium hydroxide (NaOH), as well as reaction temperature and time. nih.govproquest.com Optimal conditions can lead to nearly 100% oxidation efficiency. nih.goviwaponline.comproquest.com Kinetic studies indicate that the degree of Cr(III) oligomerization in solution impacts the oxidation rate; monomers are oxidized faster than dimers and trimers. osti.gov The reaction order with respect to hydroxide suggests a dominant pathway that is inversely dependent on the NaOH concentration. osti.gov
Manganese dioxide (MnO₂) is another significant oxidant found in natural environments. nih.gov The oxidation of Cr(III) by MnO₂ is characterized by a rapid initial stage followed by a slower rate. pjoes.com The reaction rate decreases with increasing pH, which may be due to the conversion of dissolved Cr(III) species into less reactive hydroxides. pjoes.com
The table below summarizes the standard electrode potentials for relevant half-reactions in different media.
| Half-Reaction | Standard Electrode Potential (E°) | Medium |
|---|---|---|
| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.36 V | Acidic |
| CrO₄²⁻ + 4H₂O + 3e⁻ ⇌ Cr(OH)₃(s) + 5OH⁻ | -0.13 V | Alkaline |
Data sourced from multiple chemistry resources. libretexts.org
Various oxidizing agents can facilitate the transformation of Cr³⁺ to Cr⁶⁺. The choice of oxidant and reaction conditions dictates the efficiency and rate of the conversion.
Common oxidizing agents include:
Hydrogen Peroxide (H₂O₂): As discussed, it is highly effective, especially in alkaline solutions. nih.goviwaponline.comproquest.com It is considered an environmentally friendly choice as it does not generate secondary solid wastes. osti.gov
Manganese Dioxide (MnO₂): A common mineral in soils and sediments, it is a key environmental oxidant of Cr(III). nih.govpjoes.com The reaction is surface-controlled and can be affected by the adsorption of other water constituents. pjoes.comepa.gov
Potassium Permanganate (KMnO₄): A strong oxidizing agent used in various industrial processes.
Ozone (O₃): A powerful gaseous oxidant. proquest.com
Hydroxyl Radicals (•OH): These highly reactive species, which can be generated by Fenton reagents, have been shown to oxidize Cr(III) to Cr(VI). researchgate.net
Studies have shown that even dissolved oxygen can oxidize Cr(III), but the process is generally slow and often considered negligible compared to oxidation by stronger agents like Mn(IV) oxides. pjoes.comresearchgate.net The oxidation process is critical in various contexts, from industrial waste treatment to understanding the fate of chromium in contaminated soils and water systems. nih.govresearchgate.net
Reduction to Chromic Cations from Higher Oxidation States
The reduction of higher oxidation states of chromium, particularly the toxic Cr⁶⁺, to the more stable and less harmful Cr³⁺ is a cornerstone of environmental remediation strategies. Further reduction from Cr³⁺ to the divalent chromous cation (Cr²⁺) is also possible under strongly reducing conditions.
The reduction of hexavalent chromium to the chromic cation is a widely practiced and extensively studied process for treating Cr(VI)-contaminated water and soil. msu.ruascelibrary.org This process involves the addition of a chemical reducing agent that donates electrons to Cr(VI), causing its reduction to Cr(III).
Common chemical reductants include:
Ferrous Sulfate (B86663) (FeSO₄): This is one of the most commonly used reductants. msu.ruascelibrary.orgnih.gov The reaction is effective over a range of pH values, and in well-oxygenated systems, a sufficient dose of Fe(II) can achieve near-complete Cr(VI) reduction. msu.ru The reaction requires a 3:1 molar ratio of Fe(II) to Cr(VI) at a pH greater than 6.5. msu.ru
Sulfur Dioxide (SO₂) and Sulfite/Bisulfite Salts: SO₂ gas or salts like sodium metabisulfite are effective reductants, particularly in acidic conditions. nih.govfinishing.comtandfonline.com The reaction rate is strongly dependent on pH, decreasing as the pH increases. wrc.org.za
Sodium Dithionite (Na₂S₂O₄): Often used in combination with ferrous sulfate for in-situ remediation of contaminated groundwater. acs.org
Organic Compounds: Various organic materials, including formic acid and those found in soil organic matter, can also reduce Cr(VI) to Cr(III). researchgate.netmdpi.com
Following reduction, the resulting Cr³⁺ typically precipitates as chromium hydroxide (Cr(OH)₃) at neutral to alkaline pH, facilitating its removal from the aqueous phase through coagulation and filtration. msu.runih.gov
The table below shows the standard reduction potentials for key chromium species.
| Half-Reaction | Standard Electrode Potential (E°) |
|---|---|
| Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.36 V libretexts.org |
| Cr³⁺ + e⁻ ⇌ Cr²⁺ | -0.41 V askfilo.comdoubtnut.comchegg.com |
| Cr²⁺ + 2e⁻ ⇌ Cr(s) | -0.91 V chegg.com |
The this compound (Cr³⁺) can be further reduced to the chromous cation (Cr²⁺), a powerful reducing agent itself. This reduction requires a stronger reducing agent than those typically used for Cr(VI) reduction, due to the negative standard reduction potential of the Cr³⁺/Cr²⁺ couple (-0.41 V). askfilo.comdoubtnut.comchegg.com
A common method for preparing Cr²⁺ solutions in the laboratory is through the use of a Jones reductor . wikipedia.orgacemap.infowisc.edu This device consists of a column packed with a zinc-mercury amalgam. wikipedia.orgacemap.info When an aqueous solution of Cr³⁺ is passed through the column, the zinc amalgam reduces it to Cr²⁺. wikipedia.orgprotocols.io The resulting Cr²⁺ solutions are highly sensitive to air and must be handled using air-free techniques to prevent rapid re-oxidation to Cr³⁺. wikipedia.orgacemap.info
The chromous ion is a characteristic sky blue color and is used in various chemical syntheses and as a strong reducing titrant.
Mechanistic Studies of Redox Reactions of Chromic Cations
The mechanisms of electron transfer in chromium redox reactions are complex and have been the subject of extensive study. These reactions can proceed through two primary pathways: inner-sphere and outer-sphere mechanisms. libretexts.org
Inner-Sphere Mechanism: In this mechanism, a bridging ligand is shared between the oxidant and the reductant, forming a transient intermediate complex through which the electron is transferred. libretexts.org This pathway is often observed in the oxidation of Cr(III) complexes by periodate, where the periodate ion coordinates to the chromium(III) center before electron transfer occurs. ekb.egscispace.com The formation of this precursor complex is a key step in the reaction pathway. scispace.com
Outer-Sphere Mechanism: This mechanism involves the direct transfer of an electron between the two redox centers without the formation of a covalent bridge. The reactants maintain their coordination spheres. Electron transfer kinetics in this case are influenced by the ability of electrons to tunnel through the passive film on a chromium electrode. utexas.edu
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred. wikipedia.orgnih.gov This process can occur through a concerted pathway, where the electron and proton transfer simultaneously in a single kinetic step, or a stepwise pathway, with either proton transfer preceding electron transfer (PTET) or electron transfer preceding proton transfer (ETPT). nih.gov The distinction between these pathways is crucial as the concerted mechanism can bypass high-energy intermediates that may be formed in the stepwise processes. nih.gov The energetic coupling between electron and proton transfer means that redox potentials can become pH-dependent. acs.org
In the context of chromic cations, PCET mechanisms are significant. For instance, studies on tris-(2-pyridine carboxylate) chromium(III) have shown that in the presence of a strong acid, the electrochemical reaction rate is enhanced, suggesting that PCET via proton donation facilitates the reduction of Cr(III). researchgate.net Conversely, the presence of picolinic acid with the same complex led to a decreased electrochemical exchange constant, indicating kinetic control by a slow electronic exchange, which is also consistent with a PCET mechanism. researchgate.net Further evidence for the involvement of PCET is seen in the potential shifts and broadening of signals in the electrochemical behavior of bis(pyridine-2,6-dicarboxylate) chromate(III) in the presence of proton donors like dipicolinic and ascorbic acids. researchgate.net These findings highlight how the redox behavior of chromium complexes can be modulated by proton-coupled shifts in their reduction potentials and kinetics. researchgate.net
The general principles of PCET suggest that the pathway (concerted vs. sequential) is governed by factors such as the electronic coupling between the donor and acceptor, the distance over which the proton is transferred, and the polarity of the solvent. nih.gov While detailed mechanistic studies specifically on a wide range of chromic cations are still an area of active research, the existing evidence points to the importance of PCET in understanding their redox transformations. researchgate.net
Role of Ligands in Modulating Redox Potentials and Kinetics
For example, the standard reduction potential of the [Cr(H₂O)₆]³⁺/[Cr(H₂O)₆]²⁺ couple is -0.41 V. docbrown.info However, coordination with different ligands can significantly alter this value. Chelation with strong-field ligands like ethylenediaminetetraacetic acid (EDTA) can shift the redox potential. The Cr(III)/Cr(II) redox couple for the chromium-EDTA complex exhibits a reversible reaction at approximately -1.24 V vs. SCE. researchgate.net This shift to a more negative potential indicates that the ligand stabilizes the +3 oxidation state more than the +2 state.
The spatial arrangement of donor atoms is also critical. Studies on Cr(III) complexes with amino carboxylate ligands have shown that complexes with a cis-N₂O₄ donor atom set undergo reversible reduction, whereas those with a trans-N₂O₄ arrangement exhibit quasi-reversible reduction. acs.org This difference is attributed to the Jahn-Teller distortion upon reduction to Cr(II), which is accommodated differently by the two isomers. acs.org
The kinetics of the redox reactions are also heavily influenced by the ligand sphere. For instance, the kinetics of the Cr(III)-EDTA/Cr(II)-EDTA redox reaction are fast at a graphite (B72142) electrode. researchgate.net In contrast, the reduction of some Cr(III) complexes can be followed by chemical reactions, such as the displacement of a bound carboxylate group upon reduction to the more labile Cr(II) state. acs.org
The following interactive table provides examples of how different ligands modulate the redox potential of the Cr(III)/Cr(II) couple.
| Complex | Redox Couple | Potential (V vs. SHE) | Reference |
| [Cr(H₂O)₆]³⁺ | [Cr(H₂O)₆]³⁺ / [Cr(H₂O)₆]²⁺ | -0.41 | docbrown.info |
| [Cr(CN)₆]³⁻ | [Cr(CN)₆]³⁻ / [Cr(CN)₆]⁴⁻ | -1.18 | researchgate.net |
| Cr(EDTA)⁻ | Cr(EDTA)⁻ / Cr(EDTA)²⁻ | -1.24 (vs. SCE) | researchgate.net |
| Cr(MIDA)₂⁻ | Cr(MIDA)₂⁻ / Cr(MIDA)₂²⁻ | ~ -1.4 (vs. SCE) | acs.org |
Note: MIDA²⁻ = N-methyliminodiacetate. Potentials versus SCE can be converted to SHE by adding approximately 0.24 V.
Stability and Lability of Chromic Cations Across Oxidation States
The stability and lability of chromic cations are critically dependent on the oxidation state of the chromium ion. These properties are fundamental to understanding the behavior of chromium complexes in various chemical and biological systems.
Thermodynamically, the +3 oxidation state is the most stable for chromium. melscience.com Cr(III) complexes are generally characterized by high thermodynamic stability, as reflected in their large formation constants. acs.orgijarsct.co.in In contrast, Cr(II) is a strong reducing agent and is readily oxidized to Cr(III), indicating lower thermodynamic stability in an oxidizing environment. docbrown.infomelscience.com
Kinetically, there is a stark difference between Cr(III) and Cr(II) complexes. Chromium(III) has a d³ electronic configuration, which, in an octahedral field, results in a half-filled t₂g subshell (t₂g³). stackexchange.com This configuration confers a large crystal field stabilization energy (CFSE), making Cr(III) complexes substitutionally inert. nih.gov This means that the rate of ligand exchange is very slow. For example, the water exchange rate for the [Cr(H₂O)₆]³⁺ ion is extremely slow, with a rate constant of approximately 2.5 x 10⁻⁶ s⁻¹. nih.gov
On the other hand, chromium(II) has a d⁴ electronic configuration. In a high-spin octahedral complex, the configuration is t₂g³eg¹, which is subject to a strong Jahn-Teller distortion. wikipedia.org This distortion, along with the presence of an electron in the antibonding eg orbital, leads to a significant labilization of the ligands. Consequently, Cr(II) complexes are very labile, meaning they undergo rapid ligand substitution. uwimona.edu.jm The water exchange rate for the [Cr(H₂O)₆]²⁺ ion is much faster than for its Cr(III) counterpart, on the order of 10⁸ s⁻¹. researchgate.net
The following interactive tables summarize the stability constants for some Cr(III) and Cr(II) complexes and the characteristic lability of their aqua ions.
| Ligand | Cr(III) Complex | log β | Cr(II) Complex | log β | Reference |
| Oxalate (ox²⁻) | [Cr(ox)₃]³⁻ | 10.5 | - | - | researchgate.net |
| Malonate (mal²⁻) | [Cr(mal)₃]³⁻ | 12.9 | - | - | researchgate.net |
| Citrate (cit³⁻) | [Cr(cit)] | 7.69 | - | - | researchgate.net |
| Iminodiacetate (ida²⁻) | [Cr(ida)₂]⁻ | 21.4 | - | - | researchgate.net |
| GLDA⁴⁻ | [Cr(GLDA)]⁻ | 13.77 | - | - | acs.org |
| HIDS⁴⁻ | [Cr(HIDS)]⁻ | 12.67 | - | - | acs.org |
| Fluoride (B91410) (F⁻) | [CrF]²⁺ | 5.20 | [CrF]⁺ | - | researchgate.net |
| Thiocyanate (SCN⁻) | [Cr(SCN)]²⁺ | 3.1 | [Cr(SCN)]⁺ | - | researchgate.net |
Note: GLDA = dl-2-(2-carboxymethyl)nitrilotriacetic acid; HIDS = 3-hydroxy-2,2′-iminodisuccinic acid.
Table 2: Lability of Hexaaquachromium(II) and Hexaaquachromium(III) Ions
| Complex Ion | Oxidation State | Electronic Configuration | Lability | Water Exchange Rate Constant (s⁻¹) | Reference |
| [Cr(H₂O)₆]²⁺ | +2 | d⁴ | Labile | ~10⁸ | researchgate.net |
| [Cr(H₂O)₆]³⁺ | +3 | d³ | Inert | 2.5 x 10⁻⁶ | nih.gov |
Environmental Speciation and Geochemical Behavior of Chromic Cations
Occurrence and Transformation Pathways of Chromic Cations in Environmental Compartments
Chromium naturally exists in the environment and is found in rocks, soil, plants, and animals. It can be present in various oxidation states, but the most stable and common forms are trivalent chromium (Cr³⁺) and hexavalent chromium (Cr⁶⁺).
Speciation of Cr³⁺ versus Cr⁶⁺ in Natural Waters and Solids
In natural waters and solids, chromium predominantly exists as either Cr³⁺ or Cr⁶⁺, each with distinct chemical properties and behaviors.
Cr³⁺ (Chromic cation): Trivalent chromium is the more stable form and is relatively immobile. In aqueous environments, the primary forms of Cr(III) are [Cr(OH)]²⁺, [Cr(OH)₂]⁺, Cr(OH)₃ (aq), and [Cr(OH)₄]⁻. nih.gov At a pH greater than 6, Cr(III) tends to precipitate as Cr(OH)₃(s). researchgate.net In soils, Cr(III) is the dominant species and is often found in minerals like chromite. researchgate.net
Cr⁶⁺ (Hexavalent chromium): Hexavalent chromium is more mobile and toxic. In aqueous solutions, it exists as oxyanions such as chromate (B82759) (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻), depending on the pH. nih.govresearchgate.netykcs.ac.cn Specifically, at a pH between 0.7 and 6.5, it is mainly found as HCrO₄⁻ and Cr₂O₇²⁻, while at a pH above 6.5, CrO₄²⁻ is the predominant form. researchgate.net
Factors Influencing Interconversion Processes in the Environment
The transformation between Cr³⁺ and Cr⁶⁺ is a critical process in determining the fate and transport of chromium in the environment. Several factors influence this interconversion:
pH and Redox Potential (Eh): The pH and redox potential of the environment are key controlling factors. researchgate.net The oxidation of Cr(III) to Cr(VI) is favored in alkaline and oxidizing conditions (Eh > 0). researchgate.net
Presence of Oxidizing and Reducing Agents:
Oxidation: Manganese oxides (specifically Mn(III) and Mn(IV) oxy-hydroxides) are the primary natural oxidants capable of converting Cr(III) to Cr(VI). researchgate.net
Reduction: Cr(VI) can be reduced to Cr(III) by various substances, including ferrous iron (Fe²⁺), sulfides (S²⁻), and certain organic species. nih.govresearchgate.net
Organic Matter: Organic matter in soil and water can influence the speciation of chromium. It can act as a reducing agent, facilitating the conversion of Cr⁶⁺ to the less mobile Cr³⁺. nih.govykcs.ac.cn
Microorganisms: Certain microorganisms can play a role in the reduction of Cr(VI) to Cr(III). arcabc.ca
Interactions of Chromic Cations with Environmental Matrices
The mobility and bioavailability of chromic cations are significantly affected by their interactions with various components of the environment.
Adsorption and Desorption on Mineral Surfaces (e.g., Clays (B1170129), Metal Oxides)
Adsorption is a key process that controls the concentration of chromic cations in natural waters.
Clay Minerals: Clay minerals, such as bentonite (B74815), have been shown to adsorb Cr(III) ions. iwaponline.com This adsorption can be influenced by factors like contact time and the initial concentration of the metal ions. iwaponline.com The mechanism often involves cation exchange, where cations on the clay surface are replaced by Cr(III) ions from the solution. iwaponline.com
Metal Oxides: Iron and aluminum oxides are also important sorbents for cations in the environment. clu-in.org The adsorption of cations on these oxide surfaces is strongly dependent on pH, with cation adsorption generally increasing as the pH increases. clu-in.org
Incorporation into Geological Structures and Minerals (e.g., Chromites)
Chromic cations can be incorporated into the crystal lattice of various minerals.
Chromite: The most significant mineral form of chromium is chromite (FeCr₂O₄), where chromium exists in the trivalent state. nih.gov Chromite is a primary constituent of ultramafic rocks.
Other Minerals: Cr(III) can also be found substituted in other rock-forming minerals like pyroxenes, amphiboles, and magnetite. nih.govusgs.gov Research has also shown that chromate (CrO₄²⁻) can be incorporated into the structure of calcium carbonate minerals during their precipitation. researchgate.net
pH-Dependent Speciation and Solubility of Chromic Cations in Aqueous Systems
The speciation and solubility of chromic cations in water are highly dependent on the pH of the system.
Low pH (Acidic Conditions): In acidic solutions (pH 0-4), Cr(III) tends to form hexacoordinated complexes with water and other available ligands. researchgate.net
Intermediate pH: As the pH increases (pH 4-6), hydrolysis products such as Cr(OH)²⁺ and Cr(OH)₂⁺ begin to form. researchgate.net
High pH (Alkaline Conditions): At a pH greater than 6, the solubility of Cr(III) decreases significantly, leading to the precipitation of chromium(III) hydroxide (B78521) (Cr(OH)₃). researchgate.net
The following interactive table summarizes the pH-dependent speciation of Cr(III) in aqueous systems:
| pH Range | Dominant Cr(III) Species | State |
| 0 - 4 | Hexacoordinated complexes (e.g., [Cr(H₂O)₆]³⁺) | Aqueous |
| 4 - 6 | Hydrolysis products (e.g., Cr(OH)²⁺, Cr(OH)₂⁺) | Aqueous |
| > 6 | Chromium(III) hydroxide (Cr(OH)₃) | Solid (precipitate) |
This table illustrates the general trend of Cr(III) speciation with changing pH.
Formation of Aqua and Hydroxo Complexes with Varying pH
In aqueous environments, the this compound does not exist as a simple ion but rather as a hydrated species, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. researchgate.netchemguide.co.uk This complex ion is characterized by its acidic nature, with typical solutions exhibiting a pH in the range of 2 to 3. chemguide.co.uklibretexts.org The acidity arises from the polarization of the O-H bonds in the coordinated water molecules by the highly charged Cr³⁺ ion, leading to the donation of a proton to the surrounding water and the formation of hydroxo complexes.
The speciation of Cr(III) in solution is a function of pH, with a series of deprotonation reactions leading to the formation of various aqua and hydroxo complexes. docbrown.info As the pH of the solution increases, the hexaaquachromium(III) ion undergoes successive hydrolysis steps, losing protons from its coordinated water molecules. libretexts.org
The primary hydrolysis products include:
[Cr(H₂O)₅(OH)]²⁺ : This species, also denoted as CrOH²⁺, begins to form as the pH rises. acs.orgjlu.edu.cn
[Cr(H₂O)₄(OH)₂]⁺ : Further deprotonation leads to the formation of this dihydroxo complex. researchgate.net
[Cr(H₂O)₃(OH)₃]⁰ : At a certain pH, a neutral, uncharged complex is formed. libretexts.org This species is also referred to as Cr(OH)₃⁰. acs.org
[Cr(OH)₄]⁻ : In alkaline conditions, the neutral complex can dissolve by accepting another hydroxide ion, forming the tetrahydroxochromate(III) ion. researchgate.netacs.org
At higher concentrations and pH values, these monomeric species can undergo polymerization to form polynuclear complexes. researchgate.net These larger molecules are formed through the bridging of chromium centers by hydroxide ions. sioc-journal.cnepa.gov The formation of these polymeric species is a critical intermediate step in the transition from dissolved ions to solid precipitates. nih.gov
Table 1: Dominant Aqueous Species of Cr(III) at Different pH Ranges
| pH Range | Dominant Species |
| < 4 | [Cr(H₂O)₆]³⁺ |
| 4 - 6 | [Cr(H₂O)₅(OH)]²⁺, [Cr(H₂O)₄(OH)₂]⁺ |
| 6 - 12 | Cr(OH)₃⁰ (amorphous precipitate) |
| > 12 | [Cr(OH)₄]⁻ |
This table provides a simplified representation of the dominant species. The actual distribution of species is a complex equilibrium that is also dependent on the total chromium concentration.
Precipitation Behavior of Cr(III) Hydroxides
The solubility of chromic cations in the environment is primarily controlled by the precipitation of chromium(III) hydroxide, Cr(OH)₃. wikipedia.orgstudy.com This compound is generally considered to have low solubility in water. youtube.com The precipitation of Cr(OH)₃ is a direct consequence of the hydrolysis of the [Cr(H₂O)₆]³⁺ ion. As the pH increases, the formation of the neutral complex, [Cr(H₂O)₃(OH)₃], leads to its precipitation from the solution as a gelatinous, gray-green solid. docbrown.infolibretexts.org
The precipitation of Cr(III) as chromium(III) hydroxide typically begins at a pH of around 4.9 to 5. researchgate.netnih.gov The solubility of Cr(OH)₃ is at its minimum between pH 7 and 10. acs.org This amphoteric nature means that it will dissolve in both strongly acidic and strongly alkaline solutions. wikipedia.orgstudy.com In acidic conditions (low pH), the precipitate dissolves to form the soluble [Cr(H₂O)₆]³⁺ ion. libretexts.org In strongly basic conditions (high pH), it redissolves to form the soluble tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻. researchgate.netacs.org
The freshly precipitated chromium(III) hydroxide is typically amorphous. acs.org Over time, this "active" form can age and become more crystalline and less soluble. The kinetics of the precipitation and dissolution of Cr(OH)₃ are relatively fast, with equilibrium often being reached in less than 67 days. osti.gov This rapid precipitation means that the solubility of chromium(III) hydroxide can effectively control the upper concentration limits of dissolved Cr(III) in many natural systems. osti.gov
Table 2: Solubility of Chromium(III) Hydroxide as a Function of pH
| pH | Predominant Cr(III) Species | General Solubility |
| < 4 | [Cr(H₂O)₆]³⁺ | High |
| 4 - 6 | [Cr(H₂O)₅(OH)]²⁺, [Cr(H₂O)₄(OH)₂]⁺ | Decreasing |
| 7 - 10 | Cr(OH)₃(s) | Minimum |
| > 12 | [Cr(OH)₄]⁻ | Increasing |
This table illustrates the general trend of Cr(OH)₃ solubility with pH. The actual solubility values can be influenced by factors such as temperature, ionic strength, and the presence of other complexing agents.
Biomolecular Interactions of Chromic Cations: Mechanistic Insights
Interactions with Nucleic Acids (DNA, RNA): Binding Modes and Structural Perturbations
The interaction between chromic cations, specifically the trivalent chromium ion (Cr(III)), and nucleic acids is a critical area of study due to its implications for genotoxicity. Cr(III) is the stable form of chromium that accumulates in cells and is known to bind to DNA, forming various adducts and causing structural changes. aaem.plresearchgate.netnih.gov
Mechanistic Aspects of Cr(III)-DNA Binding
The binding of Cr(III) to DNA is a multifaceted process that leads to the formation of several types of DNA lesions. oup.com The primary products are binary Cr(III)-DNA adducts, where the chromium ion directly binds to the DNA molecule. oup.com These adducts are formed through interactions between DNA and positively charged, labile aqua Cr(III) complexes. oup.com
The binding sites for Cr(III) on the DNA molecule have been a subject of investigation. Evidence suggests that Cr(III) can chelate DNA by binding to both the guanine (B1146940) N-7 position and the phosphate (B84403) backbone. nih.govnih.gov This chelation is supported by spectroscopic data showing shifts and intensity variations in the bands corresponding to guanine and phosphate groups. nih.gov The formation of these adducts can interfere with the normal base pairing of DNA. plos.org
In addition to binary adducts, ternary adducts can also be formed. These involve a ligand, such as glutathione (B108866) or an amino acid, bridging the Cr(III) ion to the DNA. aaem.plresearchgate.net For instance, ascorbate-Cr(III)-DNA adducts have been identified, and their formation is thought to occur through the attack of DNA by transient Cr(III)-ascorbate complexes, primarily binding to the phosphate oxygen. oup.com The formation of these various adducts, including Cr(III)-DNA monoadducts, DNA inter-strand cross-links, and DNA-Cr-protein cross-links, contributes to the genotoxic effects of chromium. aaem.pl
It's noteworthy that different Cr(III) complexes exhibit varying abilities to form DNA adducts. Positively charged and labile aqua Cr(III) complexes have a high capacity for adduct formation, while Cr(III) complexes with organic ligands, which can be formed from the intracellular reduction of hexavalent chromium (Cr(VI)), may have reduced reactivity with DNA. oup.com
Influence on DNA Conformation (e.g., Condensation)
One of the notable effects of higher concentrations of Cr(III) is the induction of DNA condensation. oup.comnih.gov This process, where DNA undergoes a significant compaction, has been observed to start at a Cr(III) to DNA base pair ratio of 1:10. oup.comnih.gov This aggregation of DNA is a result of DNA-DNA cross-linking mediated by the chromic cations. capes.gov.br However, the biological relevance of this condensation at very high Cr(III)/DNA ratios is still a matter of discussion. oup.com
Furthermore, Cr(III) has been shown to influence the transition between different DNA conformations, such as the B-DNA and Z-DNA forms, which can be induced by other agents. oup.com The binding of Cr(III) can also cause the unwinding of supercoiled plasmid DNA, which can be visualized through changes in its mobility during gel electrophoresis. acs.org
| Effect | Description | Key Findings |
| Adduct Formation | Direct binding of Cr(III) to DNA. | Forms binary Cr(III)-DNA adducts, primarily at guanine N-7 and the phosphate backbone. nih.govoup.comnih.gov Ternary adducts with ligands like ascorbate (B8700270) are also formed. aaem.ploup.com |
| Conformational Changes | Alterations in the three-dimensional structure of DNA. | Induces structural distortions without always changing the overall B-DNA form. oup.comnih.gov Can influence transitions between B-DNA and Z-DNA. oup.com Causes unwinding of supercoiled DNA. acs.org |
| DNA Condensation | Compaction and aggregation of DNA molecules. | Occurs at higher Cr(III) concentrations (e.g., Cr(III):DNA base pair ratio of 1:10) through DNA-DNA cross-linking. oup.comnih.govcapes.gov.br |
Interactions with Proteins and Peptides: Binding Sites and Conformational Changes
Chromic cations, particularly Cr(III), are known to interact with a variety of proteins and peptides, leading to changes in their structure and function. These interactions are significant in understanding the biological transport and effects of chromium.
Mechanistic Studies with Model Proteins (e.g., BSA)
Bovine Serum Albumin (BSA) is a well-studied model protein for investigating the interactions of metal ions. Studies have shown that Cr(III) ions can bind to BSA, and this binding can influence the protein's conformation. surfacesciencewestern.comnih.govsurfacesciencewestern.com
The binding of Cr(III) to proteins like BSA is thought to occur primarily through amino acid residues such as cysteine, histidine, glutamic acid, and aspartic acid. oup.comresearchgate.net The interaction with negatively charged acidic residues suggests an electrostatic component to the binding. surfacesciencewestern.com Research indicates that hydrophobic interactions also play a significant role in the association process between Cr(III) complexes and BSA. nih.gov
While Cr(III) binding can induce some changes, it does not necessarily lead to global unfolding of the protein. surfacesciencewestern.com However, it can promote protein aggregation, potentially through a salt-bridging mechanism where the cation forms a bridge between protein molecules. surfacesciencewestern.com The binding constants for Cr(III) complexes with BSA have been determined to be in the range of 10^5 M-1, indicating a strong interaction. researchgate.netnih.gov
Role of Chromic Cations in Biological Electron Transfer Processes
The role of chromic cations in biological electron transfer is complex and tied to their redox activity. While Cr(III) is the most stable oxidation state, it can participate in redox cycling under certain biological conditions. researchgate.net
Some mutagenic Cr(III) complexes have been shown to act as cyclical electron donors in Fenton-like reactions, which can produce reactive oxygen species (ROS) that damage DNA. nih.gov This suggests a mechanism where Cr(III) contributes to oxidative stress. The ability of a Cr(III) complex to participate in such reactions is influenced by its ligands. nih.gov
The reduction of the more toxic hexavalent chromium (Cr(VI)) within cells produces Cr(III), along with reactive intermediates like Cr(V) and Cr(IV). aaem.pl These intermediates are also implicated in oxidative damage. aaem.pl Although Cr(III) is generally considered the final product of this reduction, there is evidence that it can be re-oxidized under conditions of chronic oxidative stress, perpetuating a cycle of redox reactions. researchgate.net This redox activity is a key aspect of chromium's biological effects.
General Principles of Biomolecular Recognition Involving Cationic Species
The interaction of cationic species, like the this compound, with biomolecules is governed by fundamental principles of molecular recognition. These principles explain the specificity and strength of these non-covalent interactions.
Molecular recognition relies on complementarity in shape, size, and charge distribution between the interacting molecules. fiveable.mefiveable.me Several types of non-covalent interactions are involved, including electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions. fiveable.meharvard.edu
Electrostatic interactions are particularly important for the binding of cations. nih.govdoaj.orgfrontiersin.org These long-range forces can guide the binding partners to their correct positions. frontiersin.org The interaction between a positively charged cation and a negatively charged region on a biomolecule, such as the phosphate backbone of DNA or acidic amino acid residues in proteins, is a primary driving force for binding. surfacesciencewestern.comnih.gov
Another significant interaction involving cations is the cation-π interaction . nih.govrsc.orgwikipedia.org This occurs between a cation and the electron-rich face of an aromatic ring, such as those found in the amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.org These interactions are energetically significant and play a crucial role in the structure and function of many proteins, including membrane receptors. nih.govwikipedia.org
The "lock and key" and "induced fit" models are often used to describe molecular recognition. fiveable.mersc.org The lock and key model emphasizes pre-existing shape complementarity, while the induced fit model accounts for conformational changes that can occur in both the biomolecule and the cation complex upon binding to optimize the interaction. fiveable.mersc.org These principles collectively provide a framework for understanding how chromic cations recognize and bind to their biological targets.
Catalytic Applications Involving Chromic Cations
Olefin Polymerization and Oligomerization Catalysis
Chromium-based catalysts are cornerstones in the production of polyolefins and linear alpha-olefins (LAOs). technion.ac.iltandfonline.com These catalysts offer a high degree of control over the polymerization process, influencing the molecular weight and branching of the resulting polymers.
Ziegler-Natta Type Catalysis by Chromic Cations
While traditional Ziegler-Natta catalysts are often based on titanium, chromium-based systems are also significant in olefin polymerization. byjus.combritannica.com These catalysts, often supported on materials like silica (B1680970) or silica-alumina, are used in the production of high-density polyethylene (B3416737) (HDPE). uu.nlalfachemic.com The Phillips catalyst, a well-known example, utilizes a chromium oxide on a silica support and is responsible for a substantial portion of the world's HDPE production. technion.ac.ilnih.gov
The mechanism of Ziegler-Natta catalysis involving chromium is complex and a subject of ongoing research, but it is generally understood to involve the coordination and insertion of olefin monomers at the chromium active sites. wikipedia.orgresearchgate.net The nature of the support and the specific chromium species play a crucial role in determining the catalyst's activity and the properties of the resulting polymer. uu.nl
Four chromium-based oxo-trinuclear carboxylate complexes were synthesized and, when combined with diethylaluminium chloride, formed a heterogeneous catalyst system for ethylene (B1197577) polymerization. researchgate.netscispace.com The catalytic activity was found to be influenced by both the Al/Cr ratio and the polymerization temperature. researchgate.netscispace.com The kinetic profile of the polymerization was of a decay type, with the activity decreasing rapidly after initiation. scispace.com
| Catalyst System | Polymerization Temperature (°C) | Al/Cr Ratio | Maximum Activity (gPE/gCr/hr/atm) | Polymer Yield (g) |
|---|---|---|---|---|
| [Cr3O(ClCH2COO)6.3H2O]NO3.3H2O / Al(C2H5)2Cl | 18 | 30.8 | - | - |
| [Cr3O(ClCH2COO)6.3H2O]NO3.3H2O / Al(C2H5)2Cl | 29 | 30.8 | 1768 | 0.32 |
| [Cr3O(ClCH2COO)6.3H2O]NO3.3H2O / Al(C2H5)2Cl | 36 | 30.8 | Lower than at 29°C | - |
| [Cr3O(ClCH2COO)6.3H2O]NO3.3H2O / Al(C2H5)2Cl | 40 | 30.8 | Lower than at 29°C | - |
Ethylene Trimerization and Oligomerization Processes
Chromic cations are highly effective in catalyzing the selective trimerization and tetramerization of ethylene to produce 1-hexene (B165129) and 1-octene (B94956), respectively. mdpi.comnih.gov These products are valuable comonomers in the production of linear low-density polyethylene (LLDPE). tandfonline.commdpi.com The Chevron-Phillips Chemical Company was the first to commercialize a chromium-based catalyst system for the selective production of 1-hexene. technion.ac.il
Catalytic systems for these processes are often homogeneous and typically consist of a chromium source, a ligand, and a cocatalyst, commonly an organoaluminum compound like methylaluminoxane (B55162) (MAO). mdpi.comnih.gov The ligand structure is a critical factor in determining both the activity and selectivity of the catalyst. mdpi.comnih.gov For instance, chromium catalysts supported by iminophosphine ligands have been shown to be highly active for ethylene tri-/tetramerization upon activation with modified methylaluminoxane (MMAO). nih.gov By modifying the substituents on the phosphine (B1218219) and amine groups of the ligand, the selectivity towards 1-hexene or 1-octene can be tuned. nih.gov
A study utilizing binuclear PNP ligands with a cyclohexane (B81311) framework in a PNP/Cr(acac)3/MAO catalytic system demonstrated high catalytic activity for selective ethylene oligomerization. mdpi.com The system achieved a total selectivity of 84.5% for 1-hexene and 1-octene at 40 °C and 50 bar. mdpi.com The steric and electronic properties of the ligands play a significant role in the catalytic performance. mdpi.comnih.gov
| Catalyst System | Temperature (°C) | Pressure (bar) | Al/Cr Molar Ratio | Catalytic Activity (kg·g−1·h−1) | Selectivity (1-Hexene + 1-Octene) (%) |
|---|---|---|---|---|---|
| PNP/Cr(acac)3/MAO | 40 | 50 | 1000 | up to 3887.7 | 84.5 |
| Ligand | Catalytic Activity (kg/(g Cr/h)) | 1-Hexene Selectivity (%) | 1-Octene Selectivity (%) |
|---|---|---|---|
| Iminophosphine with P-cyclohexyl group | 307 | 92.6 | - |
| Iminophosphine with less steric hindrance on N-aryl group | - | 74.5 | 10.3 |
Copolymerization Reactions
Chromium-based catalysts are also employed in the copolymerization of ethylene with α-olefins such as 1-butene (B85601) and 1-hexene to produce LLDPE. uu.nlicp.ac.ru The incorporation of these comonomers introduces short-chain branches into the polyethylene backbone, which modifies the polymer's properties, such as density and crystallinity. mdpi.com
The efficiency of comonomer incorporation is an important characteristic of these catalysts. Chromium oxide catalysts, for example, readily copolymerize ethylene with α-olefins. icp.ac.ru Supported chromium catalysts are a key component in Phillips catalysts used for the copolymerization of ethylene and α-olefins. google.com The composition of the support, which can include silica gel, aluminum phosphate (B84403), and alumina (B75360)/silica cogels, influences the catalyst's performance. google.com
Oxidation Catalysis
Chromic cations, particularly in the +6 oxidation state, are well-known oxidizing agents in organic synthesis. asianpubs.orgorientjchem.org However, catalytic systems often utilize chromium in lower oxidation states which are then re-oxidized in the catalytic cycle. These catalysts are effective for a variety of oxidation reactions.
Oxidation of Alcohols and Alkenes
Chromium-based catalysts are used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. asianpubs.orglibretexts.org With stronger oxidizing conditions, primary alcohols can be further oxidized to carboxylic acids. masterorganicchemistry.com Pyridinium chlorochromate (PCC), a milder version of chromic acid, is often used to selectively oxidize primary alcohols to aldehydes without over-oxidation. libretexts.org
The mechanism of alcohol oxidation by chromic acid typically involves the formation of a chromate (B82759) ester intermediate. libretexts.org This is followed by the removal of a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl compound. libretexts.org
In the realm of alkene oxidation, chromium catalysts can be used for various transformations. acs.org For example, the oxidation of alkenes can lead to the formation of epoxides. A nanocatalyst based on chromium fixed on Fe3O4 magnetic nanoparticles has been reported for the epoxidation of alkenes in the presence of hydrogen peroxide. royalsocietypublishing.org
| Substrate | Catalyst/Reagent | Product |
|---|---|---|
| Primary Alcohol | Chromic Acid (H2CrO4) | Carboxylic Acid |
| Secondary Alcohol | Chromic Acid (H2CrO4) | Ketone |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |
| Alkene | Cr on Fe3O4 Nanoparticles / H2O2 | Epoxide |
Oxidation of Sulfides and Volatile Organic Compounds
Chromium(III) can act as an efficient and recyclable catalyst for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. researchgate.net The reaction is believed to proceed through the formation of a chromium-sulfide complex which is then oxidized. researchgate.net In some systems, chromium(VI) oxide has been used catalytically with a stoichiometric oxidant like periodic acid to convert sulfides to sulfones. researchgate.net
In environmental catalysis, chromium-based catalysts are utilized for the oxidative destruction of volatile organic compounds (VOCs). google.commdpi.com These catalysts can effectively convert harmful VOCs into less toxic substances like carbon dioxide and water at lower temperatures than thermal incineration. mdpi.com For instance, a catalyst comprising a noble metal like platinum in combination with chromium oxide on a porous support has been shown to be highly effective for the oxidation of VOCs. google.com Bimetallic catalysts, such as Cu-Cr on ZSM-5, have been investigated for the oxidation of chlorinated VOCs. mdpi.com
| Substrate | Catalyst System | Primary Product |
|---|---|---|
| Sulfide | Chromium(III) / H2O2 | Sulfoxide |
| Sulfide | Chromium(VI) oxide / Periodic Acid | Sulfone |
| Volatile Organic Compounds (VOCs) | Platinum / Chromium oxide on support | CO2 and H2O |
| Chlorinated VOCs | Cu-Cr/ZSM-5 | CO2, H2O, HCl |
Other Organic Transformations Catalyzed by Chromic Cations
Beyond the well-established polymerization and oxidation reactions, the unique electronic properties of chromic cations [Cr(III)] render them effective catalysts in a variety of other organic transformations. Their ability to act as Lewis acids and participate in redox cycles allows for the activation of substrates and the facilitation of complex bond-forming reactions.
Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be significantly accelerated and controlled through catalysis. wikipedia.org Chromic cations, typically as part of coordination complexes, have been explored as Lewis acid catalysts for this purpose. byjus.compurechemistry.org The primary role of the Cr(III) center is to coordinate to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org This reduction in the LUMO energy decreases the HOMO-LUMO gap between the diene and the dienophile, thereby accelerating the cycloaddition reaction. byjus.combeilstein-journals.org
The use of chiral tridentate chromium(III) catalysts has been shown to facilitate highly enantio- and diastereoselective hetero-Diels-Alder reactions. byjus.com Furthermore, computational studies, such as periodic DFT analysis of reactions over cation-exchanged faujasites, have provided mechanistic insights into how the d-orbitals of the chromium cation interact with the frontier molecular orbitals of the reactants to promote the cycloaddition. byjus.compharmaguideline.com This catalytic activation can be a sustainable alternative to traditional petrochemical production routes, for instance, in the conversion of biomass-derived furanic compounds into aromatics via a Diels-Alder cycloaddition/dehydration sequence. byjus.com
Cannizzaro Reactions
The traditional Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid. chemistrysteps.comchem-station.com This reaction is fundamentally promoted by a strong base, such as potassium hydroxide (B78521), which initiates a nucleophilic attack on the aldehyde's carbonyl group. chemistrysteps.comchem-station.com
However, variations of this reaction have been developed where Lewis acids can play a catalytic role, particularly in intramolecular versions. Research has demonstrated that chromic cations can catalyze specific Cannizzaro-type transformations. For instance, an intramolecular Lewis acid-mediated Cannizzaro reaction of aryl glyoxals can be effectively catalyzed by chromium(III) perchlorate, Cr(ClO4)3, affording mandelic esters in moderate to good yields. In this context, the chromic cation likely activates the glyoxal (B1671930) substrate, facilitating the intramolecular hydride transfer that is characteristic of the Cannizzaro mechanism. This represents a departure from the classical base-promoted pathway, highlighting the versatility of chromium catalysis.
Nozaki-Hiyama-Kishi Reactions
The Nozaki-Hiyama-Kishi (NHK) reaction is a highly chemoselective method for carbon-carbon bond formation, involving the chromium-mediated coupling of an organic halide with an aldehyde to produce an alcohol. While the stoichiometric version is widely used, the development of a catalytic process is crucial for reducing chromium waste.
In the catalytic cycle, Chromium(II) reacts with the organic halide to form an organochromium species. This species then adds to the aldehyde, forming a chromium(III) alkoxide. The stability of the O-Cr(III) bond is the thermodynamic driving force for the reaction but also what impedes catalyst turnover. To make the reaction catalytic in chromium, a stoichiometric reductant, such as manganese powder, is used to regenerate the active Cr(II) species from the Cr(III) product. Additionally, a silylating agent like trimethylsilyl (B98337) chloride is often employed to trap the resulting alkoxide, releasing the chromium(III) species and facilitating its reduction back to chromium(II). This catalytic approach has been successfully applied to a wide range of substrates, including aryl, alkenyl, and allyl halides, with excellent chemo- and diastereoselectivity that matches the original stoichiometric reaction.
| Catalyst System | Substrate Scope | Key Features |
| CrCl2 (catalytic) / Mn / TMSCl | Aryl, Alkenyl, Alkynyl, Allyl Halides | Catalytic in chromium, uses manganese as a stoichiometric reductant. |
| Cr(II) / Ni(II) (catalytic) | Alkenyl Halides | Nickel co-catalysis is often required for less reactive halides. |
Epoxide Ring-Opening Reactions with Carbon Dioxide
Chromic cations are highly effective catalysts for the coupling of carbon dioxide (CO2) with epoxides, a reaction of significant interest for CO2 utilization and the synthesis of valuable chemicals. chemistrysteps.com Depending on the specific chromium catalyst and reaction conditions, this transformation can yield either cyclic carbonates or aliphatic polycarbonates. chemistrysteps.com
The catalytic cycle is typically initiated by the coordination of the epoxide to the Lewis acidic Cr(III) center. This activation facilitates the nucleophilic attack and ring-opening of the epoxide. Chromium(III) complexes, particularly those based on salen and porphyrin ligands, have been extensively studied for this purpose. chemistrysteps.com The catalytic activity is influenced by the Lewis acidity of the metal center, which can be tuned by the ligand structure. Often, a co-catalyst, such as a nucleophilic salt, is required to initiate the ring-opening step. The process involves the alternating insertion of CO2 and the epoxide into the chromium-alkoxide bond to propagate the polymer chain or the "back-biting" of the growing chain to release the cyclic carbonate.
| Catalyst | Co-catalyst | Substrate Example | Product |
| [Cr(babhq)OAcF(EtOH)] | None | Propylene Oxide | Cyclic Propylene Carbonate chemistrysteps.com |
| [Cr(babhq)OAcF(EtOH)] | None | Cyclohexene Oxide | Poly(cyclohexene carbonate) chemistrysteps.com |
| (salen)Cr(III)Cl | DMAP | Styrene Oxide | Cyclic Carbonate |
| (salen)Cr(III)N3 | [PPN][N3] | Cyclohexene Oxide | Poly(cyclohexene carbonate) |
Heterogeneous Catalysis and Interactions with Support Materials
Immobilizing homogeneous chromium catalysts onto solid supports creates heterogeneous catalysts that combine the high activity and selectivity of molecular complexes with the practical advantages of easy separation and recyclability. purechemistry.org The interaction between the this compound and the support material is crucial, as it can significantly influence the catalyst's structure, stability, and performance.
The properties of the support, such as its chemical composition, surface area, and porosity, along with the method of chromium incorporation, determine the nature of the active chromium species on the surface. Supports like silica, alumina, and zeolites have been widely used. For example, the calcination temperature of a silica support affects the surface hydroxyl groups, which in turn influences the interaction with the chromium precursor and the resulting catalytic activity in processes like ethylene oligomerization. Spectroscopic techniques are vital for characterizing the coordination environment and oxidation state of the supported chromium species, linking the catalyst's structure to its activity.
Chromium-Containing Clay Catalysts
Clays (B1170129), such as bentonite (B74815) and saponite, are attractive support materials due to their layered structure, high surface area, and cation exchange capacity. Chromic cations can be incorporated into clays through methods like intercalation or pillaring.
In intercalation , chromium species are inserted between the silicate (B1173343) layers of the clay. For instance, bentonite intercalated with chromium has shown catalytic activity in the oxidation of cyclohexene.
Pillaring involves introducing robust polyoxometalate cations of chromium into the clay's interlayer space. Upon calcination, these pillars prop the layers apart, creating a stable, porous structure. Chromium-pillared clays, such as chromium-saponite, have been prepared and utilized as catalysts in reactions like propene oxidation. The resulting materials exhibit high basal d-spacing and a porous network where the chromium oxide pillars act as both a structural support and the catalytic active sites. The major drawback can be the potential for the pillared structure to be damaged at high calcination temperatures, leading to a decrease in surface area. The catalytic performance of these materials is directly related to the successful creation and stability of these chromium oxide pillars within the clay structure.
Zeolite-Supported this compound Catalysts
Zeolite-supported this compound catalysts are a significant class of materials in heterogeneous catalysis, leveraging the unique structural and chemical properties of zeolites as supports for active chromium species. The well-defined microporous structure of zeolites provides a high surface area and shape-selective environment for catalytic reactions. frontiersin.org Chromic cations can be incorporated into zeolites through methods like ion exchange or impregnation, resulting in catalysts with diverse applications. frontiersin.orgcore.ac.uk
The catalytic performance of these materials is highly dependent on the type of zeolite support used. For instance, in the oxidative dehydrogenation of ethane (B1197151), chromium oxide supported on ZSM-5 (Cr/ZSM-5) demonstrated superior performance compared to supports like clinoptilolite or SAPO-34. nsmsi.ir The better dispersion of chromium species on ZSM-5, attributed to its higher specific surface area, resulted in a higher ethylene yield. nsmsi.ir Similarly, Cr-loaded NaY zeolite has been reported to perform well in the oxidation of volatile organic compounds (VOCs) such as ethyl acetate, ethanol, and toluene, with good selectivity towards carbon dioxide. frontiersin.org
The method of introducing the chromium cation also plays a crucial role. A novel approach involves using a bacterial biofilm supported on the zeolite to facilitate the reduction of Cr(VI) to Cr(III), which is then retained in the zeolite via ion exchange. core.ac.uk This method was used to prepare Cr/FAU (Faujasite) catalysts active in the oxidation of 1,2-dichlorobenzene. core.ac.uk Another strategy is the in situ synthesis of chromium complexes within the zeolite cavities. For example, Cr(III) salen type complexes have been synthesized within Y zeolite, creating encapsulated catalysts for the selective oxidation of benzyl (B1604629) alcohol. researchgate.net
The catalytic activity is also profoundly influenced by the valence state of the chromium ions. In ethylene polymerization, the activity of Cr-zeolite catalysts increases with the electron-acceptor ability of the chromium ion, making higher valence states generally more active. rsc.org However, studies have shown that the highest activity is not always associated with the highest oxidation state (CrVI), but rather with CrV ions. rsc.org The accessibility of the chromium ions within the zeolite structure is another critical factor; ions located in inaccessible sites or those with blocked coordination spheres show reduced catalytic activity. rsc.org
Table 1: Performance of Zeolite-Supported this compound Catalysts in Various Reactions
This table summarizes the catalytic performance of different chromium-zeolite systems in specific applications based on research findings.
| Catalyst System | Zeolite Support | Reactants | Products | Key Findings | Reference(s) |
| Cr-loaded Zeolite | NaY | Ethyl acetate, Ethanol, Toluene | CO₂, H₂O | Good performance and satisfactory CO₂ selectivity for all tested VOCs. | frontiersin.org |
| Cr/FAU | NaY, NaX | 1,2-Dichlorobenzene, Wet Air | Oxidized Products, CO₂ | Cr50-Y catalyst showed stability and converted about 50% of dichlorobenzene. | core.ac.uk |
| CrHY, Cr-stabilized Y | HY, Stabilized Y | Ethylene | Polyethylene | Catalytic activity increases from Cr(II) to higher valence states; Cr(V) showed the highest activity. | rsc.org |
| Cr/ZSM-5 | HZSM-5 | Ethane, CO₂ | Ethylene | Achieved a 45.4% ethylene yield at 700 °C; superior performance due to better Cr dispersion. | nsmsi.ir |
| Cr(III)salenY | Y Zeolite | Benzyl alcohol | Benzaldehyde | Efficient and selective oxidation in the water phase. | researchgate.net |
Elucidation of Active Sites and Catalytic Mechanisms
Understanding the nature of active sites and the mechanisms by which they operate is fundamental to designing more efficient zeolite-supported this compound catalysts. The catalytic activity is intrinsically linked to the valence state, coordination environment, and location of the chromium ions within the zeolite framework. rsc.orgescholarship.org Various spectroscopic techniques are employed to characterize these active centers.
X-ray photoelectron spectroscopy (XPS) has been instrumental in studying the surface layers of CrY zeolites. rsc.org These studies revealed that Cr(III) ions in the surface layers can be reduced to Cr(II) by heat treatment in a vacuum, a phenomenon not observed for Cr(III) ions in the bulk of the zeolite. rsc.org Furthermore, stable Cr(V) and Cr(VI) ions present in the bulk after oxidation were not detected on the surface, likely due to their reduction under the high vacuum conditions of the XPS system. rsc.org Other techniques, including infrared (IR) and electron spin resonance (ESR) spectroscopy, coupled with temperature-programmed reduction (TPR), have been used to investigate the valence states of chromium. rsc.org These studies confirmed that Cr(III) ions can be readily reduced to Cr(II) by hydrogen and oxidized to Cr(V) and Cr(VI). rsc.org
The specific oxidation states of chromium have been identified as key to catalytic performance in certain reactions. For the dehydrogenation of ethane, the copresence of both Cr(II) and Cr(III) species in siliceous or borosilicate MFI zeolites was correlated with a significant enhancement in reaction rates when CO₂ was used as a co-feed. escholarship.org In contrast, aluminosilicate (B74896) MFI zeolites tended to stabilize chromium in the +2 oxidation state, which resulted in lower catalytic activity. escholarship.org This highlights that the composition of the zeolite support itself plays a critical role in determining the oxidation state and, consequently, the catalytic function of the chromium active sites. escholarship.org
Table 2: Spectroscopic Characterization of Chromium Active Sites in Zeolites
This table outlines the application of various analytical techniques to elucidate the properties of chromium active sites in zeolite catalysts.
| Technique | Information Obtained | Key Findings for Cr/Zeolite Systems | Reference(s) |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states. | Cr(III) ions on the surface of Y zeolites are reduced to Cr(II) under vacuum treatment. | rsc.org |
| Infrared (IR) Spectroscopy | Adsorbed molecules and surface functional groups. | Used with probe molecules like NO to study the coordination environment of Cr(II) and Cr(III) ions. | rsc.org |
| Electron Spin Resonance (ESR) Spectroscopy | Detection of paramagnetic species. | Directly detects and characterizes paramagnetic Cr(V) ions in oxidized zeolites. | rsc.org |
| Temperature-Programmed Reduction (TPR) | Reducibility of metal species. | Shows that Cr(III) is reduced to Cr(II) by H₂ in the range of 570–870 K; Cr(VI) is more easily reduced than Cr(V). | rsc.org |
| X-ray Absorption Spectroscopy (XAS) | Local coordination environment and oxidation state of chromium. | Correlated the copresence of Cr(II) and Cr(III) with enhanced ethane dehydrogenation activity. | escholarship.org |
Advanced Analytical Methodologies for Chromic Cation Research
Speciation Analysis Techniques for Differentiating Chromium Oxidation States
Speciation analysis is the analytical process of identifying and quantifying the different chemical forms of an element that may be present in a sample. thermofisher.com For chromium, this is of paramount importance because the trivalent and hexavalent forms exhibit vastly different chemical properties and biological effects. oup.comingeniatrics.com While the chromic cation, Cr(III), is considered an essential trace element for human glucose metabolism, Cr(VI) is a known carcinogen and environmental toxin. thermofisher.comingeniatrics.com Therefore, a total chromium measurement alone is insufficient for assessing environmental risk or biological relevance. jst.go.jp The demand for techniques that can accurately determine heavy metal speciation has consequently increased. jst.go.jp
A variety of instrumental methods have been developed for the simultaneous determination and speciation of Cr(III) and Cr(VI), including UV/Vis spectrophotometry, electrochemical techniques, atomic absorption spectrophotometry, and hyphenated techniques that couple separation and detection methods. researchgate.netresearchgate.net The choice of method often depends on factors like the sample matrix, required sensitivity, and available instrumentation. researchgate.net The complexity of speciation analysis is compounded by the potential for interconversion between chromium species during sample collection, storage, and preparation, which necessitates careful handling and method validation to ensure the results reflect the original state of the sample. speciation.netperkinelmer.com
Selective separation and preconcentration are often indispensable preliminary steps in the speciation analysis of chromium, especially when dealing with trace or ultra-trace concentrations in complex matrices like environmental water samples. researchgate.netresearchgate.net The primary goals of these procedures are to isolate the analyte of interest from interfering matrix components and to increase its concentration to a level that is detectable by the analytical instrument. researchgate.net
Several techniques are employed for this purpose:
Solid-Phase Extraction (SPE): This method involves passing a liquid sample through a solid sorbent material that selectively retains the target chromium species. For instance, a solution can be passed through an acidic alumina (B75360) column to retain Cr(VI), allowing Cr(III) to be determined separately. researchgate.net In another approach, Cr(VI) is reduced to Cr(III), and the total Cr(III) is preconcentrated on a column containing immobilized ferron on alumina. researchgate.net
Cloud-Point Extraction (CPE): This technique uses the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated above a specific temperature (the cloud point). researchgate.net A chelating agent, such as diethyldithiocarbamate (B1195824) (DDTC), is added to the sample to form a hydrophobic complex with Cr(III). researchgate.net When the solution is heated, the Cr(III)-chelate complex is entrapped in the surfactant-rich phase, which separates from the bulk aqueous phase, thus preconcentrating the analyte. researchgate.net This method can achieve high pre-concentration factors. mdpi.com
Cation-Exchange: A method has been developed where a water sample is passed through a strong acid cation-exchange resin at the sampling site. usgs.gov This resin quantitatively retains cationic species like Cr(III), while anionic species such as Cr(VI) (present as chromate (B82759), CrO₄²⁻) pass through and can be collected for later analysis. usgs.gov
These preconcentration steps are vital for achieving the low detection limits required by regulatory standards and for ensuring the accuracy of the analysis by minimizing matrix effects. researchgate.netusgs.gov
Chromatographic Methods for Speciation and Quantification
Chromatographic techniques are powerful tools for the physical separation of different chromium species prior to their quantification. By coupling a chromatographic system with a sensitive detector, a "hyphenated technique" is created that allows for highly selective and sensitive speciation analysis. researchgate.netd-nb.info The most common hyphenated methods for chromium speciation involve either ion chromatography (IC) or high-performance liquid chromatography (HPLC) connected to an inductively coupled plasma mass spectrometer (ICP-MS). jst.go.jpd-nb.info
Ion chromatography (IC) is a preferred technique for separating charged species like the this compound and chromate anion in aqueous samples. thermofisher.com Because Cr(III) typically exists as a cation (e.g., [Cr(H₂O)₆]³⁺) and Cr(VI) as an anion (e.g., HCrO₄⁻/CrO₄²⁻), their simultaneous retention on a single conventional ion-exchange column is not possible. jst.go.jp To overcome this, methods may employ mixed-mode resins with both cation and anion exchange capacities or use a guard column that facilitates the separation of both species. thermofisher.comthermofisher.com
IC systems are often designed with metal-free pathways, which is a significant advantage for trace metal speciation as it minimizes the risk of contamination that could alter the results. thermofisher.comthermofisher.com The coupling of IC with ICP-MS (IC-ICP-MS) is one of the most powerful and widely used hyphenated techniques for chromium speciation, providing robust and sensitive analysis for water samples. brooksapplied.comthermofisher.com This combination allows for the complete separation of Cr(III) and Cr(VI) in a short time, enabling high sample throughput. thermofisher.com
Table 1: Research Findings in Ion Chromatography (IC) for Chromium Speciation
| Study Focus | Column Used | Eluent/Mobile Phase | Key Finding | Detection Limit | Reference |
|---|---|---|---|---|---|
| Drinking Water Analysis | Thermo Scientific Dionex AG-7 (anion exchange) | Nitric acid | Complete separation of Cr(III) and Cr(VI) in under 150 seconds without complexing agents. | Cr(III): 0.38 pg/g, Cr(VI): 0.20 pg/g | thermofisher.com |
| Potable Water Analysis | IonPac AG-7 guard column | Gradient of ammonium (B1175870) nitrate (B79036) and nitric acid | Effective separation within 7.5 minutes; use of hydrogen as a collision gas in ICP-MS eliminated interferences. | Cr(III): 0.04 µg/L, Cr(VI): 0.02 µg/L | rsc.org |
| Wastewater Analysis | Low-pressure anion exchange column | Not specified | The column's quaternary ammonium groups could separate Cr(III) from Cr(VI). | Cr(III): 3.5 ng/L, Cr(VI): 9.8 ng/L | sltc.org |
| General Water Samples | ShodexTM VC-50 2D (mixed-mode) | Not specified | Avoided sample pretreatment with complexing agents, maximizing sample throughput. | Cr(III): 0.20 µg/L, Cr(VI): 0.35 µg/L | lcms.cz |
High-Performance Liquid Chromatography (HPLC) offers a variety of separation mechanisms that can be utilized for chromium speciation, including reversed-phase chromatography (RPC) and ion-pairing chromatography (IPC). jst.go.jpperkinelmer.com A common challenge in HPLC-based chromium speciation is the opposite charges of the Cr(III) cation and Cr(VI) anion. jst.go.jp To address this, a frequent strategy involves using a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA), in the mobile phase. jst.go.jpshimadzu.com These agents form a stable anionic complex with the Cr(III) cation (e.g., [Cr(EDTA)]⁻), allowing both the complexed Cr(III) and the anionic Cr(VI) to be separated on a single anion-exchange column. jst.go.jp
Another approach is ion-pair chromatography, where an ion-pairing reagent like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) is added to the mobile phase. perkinelmer.com This reagent interacts with the chromium species, allowing for their separation on a reversed-phase column, such as a C8 or C18 column. oup.comperkinelmer.com The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is recognized as one of the most powerful and sensitive analytical tools for chromium speciation analysis. jst.go.jp
Table 2: Research Findings in High-Performance Liquid Chromatography (HPLC) for Chromium Speciation
| Study Focus | Separation Mode | Chelating/Pairing Agent | Key Finding | Analysis Time | Reference |
|---|---|---|---|---|---|
| Environmental Waters | Anion Exchange | 2,6-pyridinedicarboxylic acid (PDCA) | Converted Cr(III) into a stable anionic complex for simultaneous separation with Cr(VI). | Not specified | jst.go.jp |
| Water Samples | Ion-Pair | Tetrabutylammonium hydroxide (TBAH) | Separation of trivalent and hexavalent chromium in less than 3 minutes. | < 3 minutes | perkinelmer.com |
| Wastewater | Anion Exchange | Ethylenediaminetetraacetic acid (EDTA) | EDTA in the mobile phase stabilized the Cr(III)-EDTA complex for effective separation. | 4 minutes | ingeniatrics.com |
| Aqueous Solutions | Reversed-Phase (C18) | Morpholine-4-carbodithioate (MDTC) | Preconcentration and separation of Cr(III) and Cr(VI)-MDTC complexes. | 6 minutes | oup.com |
Spectrometric Methods for Total Chromium and Speciated Analysis
Spectrometric methods are the cornerstone of detection in chromium analysis. While some methods like UV-Vis spectrophotometry can be used, particularly after a reaction with a colorimetric agent like diphenylcarbazide, they can be prone to interferences. researchgate.netusgs.gov For highly sensitive and robust elemental analysis, plasma-based spectrometric techniques are preferred. thermofisher.com
Inductively coupled plasma-optical emission spectrometry (ICP-OES) can be used for measuring total chromium for regulatory compliance. thermofisher.com However, for the lowest detection limits and for use as a detector in hyphenated speciation techniques, inductively coupled plasma-mass spectrometry (ICP-MS) is the premier choice. thermofisher.comd-nb.info
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals at concentrations down to parts per trillion or even lower. lcms.cz It is the reference method for determining total chromium in various water types and is approved for regulatory monitoring due to its low detection limits. thermofisher.com
In the context of speciation, ICP-MS serves as a superior elemental detector when coupled with a separation technique like IC or HPLC. researchgate.net The eluent from the chromatography column is introduced into the plasma of the ICP-MS, which atomizes and ionizes the chromium atoms from the separated species. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing a highly specific and quantifiable signal for chromium. jst.go.jp
A key challenge in chromium analysis by ICP-MS is the potential for polyatomic interferences, where ions formed in the plasma from the sample matrix (e.g., from chlorine or carbon) have the same mass as the chromium isotopes, particularly the most abundant isotope, ⁵²Cr. jst.go.jp Modern ICP-MS instruments are equipped with collision/reaction cells (CRC) or dynamic reaction cells (DRC) that use a gas (like helium or hydrogen) to collide with and eliminate these interfering polyatomic ions, thereby ensuring high sensitivity and low-interference analyses. brooksapplied.comrsc.orglcms.cz The combination of a separation technique with the specificity and sensitivity of ICP-MS makes it an exceptionally powerful tool for this compound research. thermofisher.comresearchgate.net
Table 3: Performance Characteristics of ICP-MS in Chromium Analysis
| Technique | Application | Isotopes Monitored | Key Feature | Achieved Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| ICP-MS | Ultra-trace total Cr in groundwater | ⁵²Cr, ⁵³Cr | Validation of reference method for low concentrations. | 0.053 µg/L | d-nb.inforesearchgate.net |
| IC-ICP-MS | Speciation in drinking water | Not specified | Collision cell effectively eliminates polyatomic interference. | Not specified | lcms.cz |
| IC-ICP-MS | Speciation in natural waters | ⁵²Cr, ⁵³Cr | Hyphenated technique verified for determining naturally occurring Cr(VI). | 0.12 µg/L for Cr(VI) | d-nb.inforesearchgate.net |
| HPLC-ICP-MS | Speciation in water | Not specified | Dynamic Reaction Cell (DRC) used for detection. | Calibration curve linear from 0.1 to 10 µg/L | perkinelmer.com |
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) is a widely utilized technique for determining the total chromium concentration in various samples. tandfonline.com It is a highly selective and specific elemental technique, making it well-suited as a detector for speciation analysis. pjoes.com
The fundamental principle of AAS involves the absorption of light by free atoms in the gaseous state. technologynetworks.com A light source, typically a hollow-cathode lamp containing chromium, emits radiation at wavelengths specific to the element. technologynetworks.comoiv.int When a sample containing chromium is atomized, usually by a flame or a graphite (B72142) furnace, the ground-state chromium atoms absorb this radiation. The amount of light absorbed is directly proportional to the concentration of the chromium atoms, following the Beer-Lambert law. technologynetworks.com A monochromator isolates the specific analytical wavelength, and a detector measures the attenuation of the light beam, which is then converted into an absorbance signal. technologynetworks.com
For the analysis of the this compound, Flame AAS (FAAS) is often preferred for its simplicity and cost-effectiveness, though it may be limited by sensitivity for trace concentrations. google.com Graphite Furnace AAS (GFAAS) offers significantly lower detection limits. In GFAAS, a small sample volume is placed on a graphite platform within a graphite tube. nemi.gov The furnace is then heated in a programmed sequence to dry, char, and finally atomize the sample. nemi.gov The transient absorption signal generated during atomization is measured and compared to standards for quantification. nemi.gov The use of a graphite platform and matrix modifiers can help to reduce interferences from the sample matrix. nemi.gov
Research Findings:
FAAS is a valence-non-specific method, meaning it determines the total chromium concentration without distinguishing between Cr(III) and Cr(VI). globalscientificjournal.com
To enhance the sensitivity of FAAS for trace metal analysis, preconcentration and separation techniques are frequently employed. google.com
GFAAS is capable of determining chromium in low ionic-strength water and precipitation with detection limits in the sub-µg/L range. nemi.gov For instance, with a 20-µL sample, the applicable range is 0.2 to 20 µg/L with deuterium (B1214612) background correction and 0.5 to 25 µg/L with Zeeman background correction. nemi.gov
Studies have shown that the addition of perchloric acid can enhance the atomic spectrometric signals in AAS. google.com
| AAS Technique | Principle | Typical Application | Reported Detection Limit (Chromium) |
| Flame AAS (FAAS) | Atomization in a flame (e.g., nitrous oxide-acetylene). aqmd.gov | Determination of total chromium in various matrices. globalscientificjournal.com | 0.1 to 50 µg/mL working range. aqmd.gov |
| Graphite Furnace AAS (GFAAS) | Electrothermal atomization in a graphite tube. nemi.gov | Trace and ultra-trace chromium analysis in samples like water. nemi.gov | As low as 0.2 µg/L. nemi.gov |
Solid Phase Extraction (SPE) and Other Preconcentration Techniques
Due to the often low concentrations of individual chromium species in environmental and biological samples, preconcentration is a necessary step prior to analysis, even when using sensitive techniques like GFAAS. pjoes.compjoes.com Solid Phase Extraction (SPE) is a prominent and effective sample preparation technique that often yields superior results compared to liquid-liquid extraction. researchgate.netnih.gov
SPE involves passing a liquid sample through a solid sorbent material, which selectively retains the analyte of interest. The analyte can then be eluted with a small volume of a suitable solvent, thereby concentrating it. For this compound analysis, various sorbent materials have been utilized, including chelating resins, activated carbon, and polymeric resins. researchgate.net The selection of the sorbent and the optimization of conditions such as sample pH, flow rate, and eluent are crucial for efficient extraction. nih.gov
Other preconcentration techniques used for chromium speciation include:
Coprecipitation: This involves precipitating a major component of the sample, which carries the trace analyte along with it. For instance, chromium species can be coprecipitated with iron hydroxide. pjoes.com
Cloud Point Extraction (CPE): This technique is based on the property of some surfactants to form a cloudy phase at a certain temperature (the cloud point). A hydrophobic complex of the analyte is entrapped in the surfactant-rich phase, separating it from the bulk aqueous phase. researchgate.net
Liquid-Liquid Extraction: This classic technique involves partitioning the analyte between two immiscible liquid phases. researchgate.net
Ion-Exchange: This method separates ions based on their affinity for an ion-exchange resin. researchgate.net
Research Findings:
In one study, SPE using mini columns filled with XAD-4 resin was optimized for Cr(III) analysis, achieving recoveries of over 92%. nih.gov The optimized procedure allowed for the analysis of chromium at 40 µg/mL from a 500 mL sample, resulting in a concentration factor of 33.3. nih.gov
A method using cloud point extraction for Cr(III) reported a detection limit of 0.32 ng/mL with an enrichment factor of 35. researchgate.net
The retention efficiency of some SPE methods is reported to be higher than 80% for Cr(III). pjoes.compjoes.com
Preconcentration on cellulose (B213188) sorbents followed by FAAS has been described, with a sensitivity enhancement of 25 for a 3-mL sample. pjoes.com
| Preconcentration Technique | Principle | Application for this compound | Reported Performance |
| Solid Phase Extraction (SPE) | Selective retention on a solid sorbent. nih.gov | Preconcentration of Cr(III) from various matrices. nih.gov | Recoveries >92%; Enrichment factor of 33.3. nih.gov |
| Cloud Point Extraction (CPE) | Entrapment in a surfactant-rich phase. researchgate.net | Separation and preconcentration of Cr(III) from aqueous samples. researchgate.net | Detection limit of 0.32 ng/mL; Enrichment factor of 35. researchgate.net |
| Coprecipitation | Inclusion in a precipitate (e.g., iron hydroxide). pjoes.com | Separation and preconcentration of chromium species. pjoes.com | Used for analysis by GF-AAS. pjoes.com |
Hyphenated Techniques for Enhanced Resolution and Detection
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for speciation analysis. researchgate.net They offer the advantage of separating different chemical species and then quantifying them with high sensitivity and selectivity in a single, often automated, procedure. pjoes.comresearchgate.net
The coupling of Ion Chromatography (IC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) is a widely used approach for chromium speciation. pjoes.comlcms.cz IC separates the different chromium species based on their charge, while the ICP-MS or AAS provides element-specific detection at very low concentrations. lcms.czlcms.cz
In a typical IC-ICP-MS setup for chromium speciation, the sample is injected into the IC system. Since Cr(III) exists as a cation and Cr(VI) as an anion (chromate), their separation can be challenging. lcms.cz A common strategy involves forming a complex of Cr(III) with a chelating agent like ethylenediaminetetraacetic acid (EDTA), which results in an anionic Cr(III)-EDTA complex. lcms.czlcms.cz This allows for the separation of both the Cr(III)-EDTA complex and the Cr(VI) anion on a single anion-exchange column. lcms.czmetrohm.com The eluent from the column is then introduced directly into the nebulizer of the ICP-MS. lcms.cz The ICP-MS atomizes and ionizes the elements in the sample, and the mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for highly sensitive and interference-free detection of chromium isotopes. lcms.czlcms.cz
Research Findings:
IC-ICP-MS offers excellent sensitivity, with detection limits for Cr(III) and Cr(VI) reported to be in the low ng/L (parts per trillion) range. lcms.cz One study reported detection limits of 13.2 ng/L for Cr(III) and 15.8 ng/L for Cr(VI). lcms.cz
The technique allows for the baseline separation of Cr(III) and Cr(VI) in a short analysis time, often within minutes. lcms.cz
The use of a collision/reaction cell in the ICP-MS can effectively eliminate polyatomic interferences, such as ArC⁺ and ClOH⁺, which can interfere with the measurement of the main chromium isotope at m/z 52. lcms.cz
IC-AAS has also been successfully used for chromium speciation, providing a more cost-effective alternative to ICP-MS, though with generally higher detection limits. pjoes.comjournals.co.za
| Hyphenated Technique | Separation Principle | Detection Principle | Application | Reported Detection Limit |
| IC-ICP-MS | Ion-exchange chromatography (often after Cr(III) complexation). lcms.czlcms.cz | Mass spectrometry of ions generated in an inductively coupled plasma. lcms.cz | Speciation of Cr(III) and Cr(VI) in water and other matrices. lcms.czastm.org | 0.1 ppb for Cr(III). astm.org 13.2 ng/L for Cr(III). lcms.cz |
| IC-AAS | Ion-exchange chromatography. pjoes.comjournals.co.za | Atomic absorption of light by atomized sample. pjoes.com | Speciation of Cr(III) and Cr(VI) in industrial effluents. journals.co.za | 1.0 µg/L for Cr(III). pjoes.compjoes.com |
Gas Chromatography (GC) can also be used for chromium speciation, but it requires a derivatization step to convert the non-volatile chromium species into volatile compounds suitable for GC analysis. The this compound can be complexed with a chelating agent like trifluoroacetylacetone to form a volatile and thermally stable complex. cdc.gov
This derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components can be detected by an Electron Capture Detector (ECD) or by a mass spectrometer using Electron Ionization (EI-MS). cdc.gov
Research Findings:
A study employed GC-ECD and EI-MS for the quantification of chromium in seawater after derivatization with trifluoroacetylacetone and preconcentration by solid-phase microextraction (SPME). cdc.gov
Detection limits ranging from 0.011 to 0.015 ng/mL were reported for both GC-ECD and EI-MS techniques. cdc.gov
EI-MS provides structural information from the fragmentation patterns of the analyte, which can aid in identification, but can sometimes lead to lower sensitivity if the molecular ion is not abundant. nih.gov
Sample Preparation and Preservation Strategies for Accurate this compound Speciation
The accuracy of chromium speciation analysis is critically dependent on proper sample collection, preservation, and preparation. lcms.cz The primary challenge is to prevent the interconversion of Cr(III) and Cr(VI) between the time of sampling and the final analysis. cdc.gov
Preservation:
For total chromium analysis, samples are typically preserved by acidifying to a pH of less than 2 with nitric acid and storing at or below 6°C. hach.commissouri.edu This can be held for a maximum of 6 months. hach.com
Preserving the speciation of chromium is more complex. Cr(III) can be oxidized to Cr(VI), especially in the presence of oxidizing agents like free chlorine, and this process is pH-dependent. epa.gov
To preserve samples for hexavalent chromium analysis, the pH is often adjusted to above 8. hach.com U.S. EPA Method 218.6 specifies adjusting the pH to 9-10 with a buffer and analyzing within 24 hours. usgs.gov
Refrigeration at approximately 4°C is a common and practical preservation method that slows down chemical reactions. missouri.edu
Sample Preparation:
Filtration of samples, often using a 0.45 µm filter, is typically performed on-site to separate dissolved chromium species from particulate matter. analytik-jena.com
For solid samples like soils and sludges, an alkaline digestion (e.g., EPA Method 3060A) is used to extract hexavalent chromium while minimizing the oxidation of native Cr(III). epa.gov
As mentioned in the context of hyphenated techniques, chelation of Cr(III) with agents like EDTA or PDCA is a common sample preparation step. lcms.czanalytik-jena.com This not only facilitates chromatographic separation but can also stabilize the Cr(III) species. lcms.cz The pH for this chelation step must be carefully controlled, typically around pH 6.9, to ensure complete complexation. analytik-jena.com
| Parameter | Strategy | Rationale | Reference |
| Preservation (Total Cr) | Acidify to pH < 2 with HNO₃, store at ≤6°C. | Prevents precipitation/adsorption of metal ions. | hach.commissouri.edu |
| Preservation (Speciation) | Adjust pH > 8, store at ≤6°C, analyze promptly. | Minimizes Cr(III) oxidation and Cr(VI) reduction. | hach.comusgs.gov |
| Sample Preparation (Liquids) | On-site filtration (0.45 µm), chelation with EDTA/PDCA. | Removes particulates, prepares Cr(III) for anion exchange. | lcms.czanalytik-jena.com |
| Sample Preparation (Solids) | Alkaline digestion (e.g., EPA Method 3060A). | Extracts Cr(VI) without oxidizing native Cr(III). | epa.gov |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing chromic cation (Cr³⁺) complexes, and how can their purity be validated?
- Methodological Answer : this compound complexes are typically synthesized via ligand substitution reactions or redox processes. For example, CrCl₃ can react with ligands like ethylenediamine (en) in aqueous or non-aqueous solvents under controlled pH and temperature . To validate purity, use a combination of techniques:
- Elemental Analysis : Confirm stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS).
- Spectroscopy : UV-Vis spectroscopy to identify d-d transitions (e.g., Cr³⁺ in octahedral fields shows absorption bands at ~450–700 nm).
- X-ray Diffraction (XRD) : Verify crystal structure and phase purity .
- Key Consideration : Ensure inert atmospheric conditions (e.g., nitrogen glovebox) to prevent oxidation of Cr³⁺ to Cr(VI) species .
Q. How do solvent polarity and ligand field strength influence the electronic properties of Cr³⁺ complexes?
- Methodological Answer : Solvent polarity affects ligand dissociation rates and complex stability. High-polarity solvents (e.g., water) stabilize ionic intermediates, while low-polarity solvents (e.g., THF) favor neutral complexes. Ligand field strength (e.g., strong-field ligands like CN⁻ vs. weak-field ligands like Cl⁻) determines the splitting of d-orbitals, quantified via ligand field theory (LFT) calculations.
- Experimental Design : Measure molar absorptivity (ε) using UV-Vis spectroscopy under varying solvent conditions. Compare with Tanabe-Sugano diagrams to assign electronic transitions .
Advanced Research Questions
Q. How can conflicting data on the redox stability of Cr³⁺ in aqueous media be resolved?
- Methodological Answer : Discrepancies often arise from pH, counterion effects, or trace oxidants. To resolve contradictions:
- Controlled Experiments : Systematically vary pH (2–12) and measure redox potentials via cyclic voltammetry. Use buffers to stabilize specific protonation states.
- Trace Analysis : Employ ICP-MS or ion chromatography to detect trace oxidizing agents (e.g., dissolved O₂, NO₃⁻) that may oxidize Cr³⁺ to Cr(VI) .
- Comparative Studies : Replicate prior studies with strict atmospheric control (e.g., argon-purged solutions) and validate using X-ray absorption spectroscopy (XAS) to confirm oxidation states .
Q. What advanced techniques are suitable for probing the kinetic inertness of Cr³⁺ complexes in biological systems?
- Methodological Answer : Kinetic inertness is critical for applications like MRI contrast agents. Use:
- Stopped-Flow Spectrophotometry : Measure ligand substitution rates under pseudo-first-order conditions.
- NMR Line Broadening : Monitor linewidth changes in ¹H NMR to assess ligand exchange rates.
- Computational Modeling : Apply density functional theory (DFT) to predict activation energies for ligand displacement .
Q. How can discrepancies in reported magnetic moments of Cr³⁺ complexes be addressed?
- Methodological Answer : Magnetic moments depend on electronic configuration and geometry. To address inconsistencies:
- SQUID Magnetometry : Measure temperature-dependent susceptibility (2–300 K) to distinguish between high-spin (µ ≈ 3.8 µB) and low-spin (µ ≈ 1.7 µB) states.
- EPR Spectroscopy : Identify zero-field splitting parameters for octahedral vs. distorted geometries.
- Cross-Validation : Compare results with single-crystal XRD to correlate geometry with magnetic behavior .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing spectroscopic data from Cr³⁺ complexation studies?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to deconvolute overlapping UV-Vis bands.
- Error Propagation : Apply Gaussian error analysis to Beer-Lambert law calculations for concentration determination.
- Reproducibility Checks : Share raw data and analysis scripts via platforms like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers design experiments to distinguish between inner-sphere and outer-sphere electron transfer mechanisms in Cr³⁺/Cr²⁺ systems?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in inner-sphere pathways.
- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O; significant KIE suggests proton-coupled electron transfer.
- Electrochemical Impedance Spectroscopy (EIS) : Characterize interfacial charge transfer resistance .
Literature and Data Management
Q. How can researchers effectively reconcile conflicting literature on Cr³⁺ coordination chemistry?
- Methodological Answer :
- Critical Appraisal : Evaluate experimental conditions (e.g., solvent purity, temperature) in conflicting studies using tools like CONSORT for chemical reproducibility .
- Meta-Analysis : Aggregate data from multiple studies using platforms like Reaxys or SciFinder, filtering by publication year and methodology .
Q. What strategies ensure robust citation practices when referencing Cr³⁺-related studies?
- Methodological Answer :
- Primary Sources : Prioritize peer-reviewed journals (e.g., Inorganic Chemistry, Dalton Transactions) over preprints or non-indexed databases.
- Citation Diversity : Include at least three independent studies to support key claims, avoiding over-reliance on a single research group .
Tables for Key Data
Table 1 : Common Characterization Techniques for Cr³⁺ Complexes
| Technique | Application | Key Parameters | Reference ID |
|---|---|---|---|
| UV-Vis Spectroscopy | d-d transition analysis | λ_max, ε, ligand field parameters | |
| SQUID Magnetometry | Spin state determination | µ_eff, χ vs. T plots | |
| XAS | Oxidation state validation | Pre-edge peak intensity |
Table 2 : Resolving Data Contradictions in Cr³⁺ Studies
| Issue | Resolution Strategy | Tools/Techniques | Reference ID |
|---|---|---|---|
| Redox instability | Atmospheric control, trace analysis | ICP-MS, XAS | |
| Magnetic moment | Cross-validation with XRD/EPR | SQUID, single-crystal XRD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
